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Benzamide, 4-bromo-3-ethoxy-N-(1-methyl-4-piperidinyl)- Documentation Hub

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  • Product: Benzamide, 4-bromo-3-ethoxy-N-(1-methyl-4-piperidinyl)-
  • CAS: 1352621-06-7

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Synthesis, Mechanics, and Application of 4-Bromo-3-ethoxy-N-(1-methyl-4-piperidinyl)benzamide

Executive Summary & Chemical Identity In modern drug discovery, the rational design of targeted therapeutics relies heavily on highly programmable, bifunctional chemical intermediates. 4-Bromo-3-ethoxy-N-(1-methyl-4-pipe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

In modern drug discovery, the rational design of targeted therapeutics relies heavily on highly programmable, bifunctional chemical intermediates. 4-Bromo-3-ethoxy-N-(1-methyl-4-piperidinyl)benzamide is a specialized building block that bridges two critical pharmacological domains: the well-validated piperidinyl benzamide pharmacophore and a versatile aryl halide synthetic handle.

Registered under CAS Number 1352621-06-7 [1], this compound serves as a pivotal intermediate for synthesizing complex aminergic G-protein coupled receptor (GPCR) ligands and kinase inhibitors.

Table 1: Physicochemical Properties
PropertyValue / Description
Chemical Name 4-bromo-3-ethoxy-N-(1-methylpiperidin-4-yl)benzamide
CAS Registry Number 1352621-06-7
Molecular Formula C₁₅H₂₁BrN₂O₂
Molecular Weight 341.25 g/mol
H-Bond Donors / Acceptors 1 / 3
Structural Features Basic tertiary amine (piperidine), Aryl bromide, Amide

Pharmacophore Significance & Biological Context

The architecture of this molecule is not arbitrary; it is engineered for specific biological interactions and downstream synthetic utility.

  • The Piperidinyl Benzamide Scaffold: This motif is a privileged structure in neuropharmacology and gastroenterology. Historically, compounds utilizing the piperidinyl benzamide structure (such as cisapride) have acted as potent [2]. The basic nitrogen of the 1-methylpiperidine ring possesses a pKa of approximately 9.5. At physiological pH, it is protonated, allowing it to form a critical, charge-reinforced salt bridge with a conserved aspartate residue (e.g., Asp113) deep within the transmembrane binding pocket of aminergic GPCRs.

  • The 4-Bromo-3-ethoxybenzoyl Moiety: The ethoxy group acts as an electronic and steric modulator, often enhancing receptor subtype selectivity by occupying specific lipophilic pockets. Crucially, the bromine atom at the para position is a programmable synthetic handle. It allows researchers to perform late-stage functionalization via palladium-catalyzed cross-coupling to explore structure-activity relationships (SAR) for targets like [3].

Synthetic Methodology & Causality

The synthesis of CAS 1352621-06-7 is achieved via the direct amide coupling of 4-bromo-3-ethoxybenzoic acid with 1-methylpiperidin-4-amine. To ensure high yields and prevent side reactions, the choice of coupling reagents must be highly deliberate.

The Causality of Reagent Selection

Standard carbodiimides (like EDC or DCC) often suffer from slow kinetics and the formation of unreactive N-acylurea byproducts when dealing with deactivated or sterically hindered substrates. To bypass this, HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is utilized.

As detailed in established [4], HATU generates a highly reactive OAt-active ester. The nitrogen atom in the pyridine ring of the HOAt leaving group provides a neighboring group effect. This stabilizes the incoming piperidine amine through a 7-membered hydrogen-bonded cyclic transition state, dramatically accelerating the N-acylation reaction[5]. DIPEA (N,N-Diisopropylethylamine) is selected as the base because its steric bulk prevents it from acting as a competing nucleophile, while effectively deprotonating both the carboxylic acid and the amine salt[4].

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system where each step provides observable validation of success.

Step 1: Carboxylic Acid Activation

  • Action: In a flame-dried round-bottom flask under inert N₂ atmosphere, dissolve 4-bromo-3-ethoxybenzoic acid (1.0 equiv, 10 mmol) and HATU (1.1 equiv, 11 mmol) in anhydrous DMF (0.2 M). Add DIPEA (3.0 equiv, 30 mmol) dropwise.

  • Validation: The solution will rapidly transition to a pale yellow color. This visual cue confirms the successful deprotonation of the acid and the formation of the OAt-active ester. Stir for 15 minutes.

Step 2: Amide Bond Formation

  • Action: Add 1-methylpiperidin-4-amine (1.1 equiv, 11 mmol) dropwise to the activated ester solution. Stir at room temperature for 2 hours.

  • Validation (LC-MS): Monitor the reaction via LC-MS. The reaction is complete when the acid peak (m/z ~245) is entirely consumed. Because bromine has two stable isotopes (⁷⁹Br and ⁸¹Br) in a ~1:1 ratio, the successful formation of the product is self-validated by the emergence of a distinct isotopic doublet at m/z 341 and 343 [M+H]⁺ .

Step 3: Quenching & Targeted Workup

  • Action: Dilute the reaction mixture with Ethyl Acetate (10 volumes) and wash sequentially with saturated aqueous NaHCO₃ (3x) and brine (1x).

  • Causality: The basic NaHCO₃ wash is critical; it neutralizes and partitions the acidic HOAt byproduct and residual polar DMF into the aqueous layer, leaving the highly organic product in the organic phase.

Step 4: Purification

  • Action: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography using a gradient of DCM:MeOH (95:5) containing 1% NH₄OH.

  • Causality: The addition of the basic modifier (NH₄OH) is mandatory. Without it, the basic tertiary amine of the piperidine ring will interact with the acidic silanol groups on the silica gel, causing severe peak tailing and loss of yield.

Quantitative Data & Reaction Optimization

To demonstrate the superiority of the chosen synthetic route, Table 2 summarizes the optimization data comparing various coupling environments for this specific transformation.

Table 2: Optimization of Amide Coupling Conditions
Reagent SystemBaseSolventTimeYieldPrimary Failure Mode / Risk
EDC / HOBtEt₃NDCM12 h65%N-acylurea byproduct formation
Oxalyl ChlorideEt₃NTHF6 h75%Acyl chloride degradation / moisture sensitivity
HATU DIPEA DMF 2 h >85% Minimal (Optimized Route)

Workflow Visualization: Synthesis & Late-Stage Functionalization

The true value of CAS 1352621-06-7 lies in its downstream utility. The diagram below illustrates the synthetic workflow and how the aryl bromide acts as a divergence point for generating diverse chemical libraries via palladium-catalyzed cross-coupling.

Workflow SM1 4-Bromo-3-ethoxybenzoic acid Coupling HATU, DIPEA, DMF (Amide Coupling) SM1->Coupling SM2 1-Methylpiperidin-4-amine SM2->Coupling Product 4-Bromo-3-ethoxy-N-(1-methyl- 4-piperidinyl)benzamide CAS: 1352621-06-7 Coupling->Product >85% Yield Fast Kinetics Suzuki Suzuki-Miyaura Cross-Coupling Product->Suzuki Br as Synthetic Handle Buchwald Buchwald-Hartwig Amination Product->Buchwald Br as Synthetic Handle Target1 Biaryl Derivatives (e.g., Kinase Inhibitors) Suzuki->Target1 Target2 Aminated Derivatives (e.g., GPCR Ligands) Buchwald->Target2

Synthetic workflow and late-stage functionalization of CAS 1352621-06-7.

References

  • ChemSrc Database. "1352621-06-7 CAS Number: Benzamide, 4-bromo-3-ethoxy-N-(1-methyl-4-piperidinyl)-". ChemSrc. URL:[Link]

  • LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. "Serotonin 5-HT4 Receptor Agonists". National Institute of Diabetes and Digestive and Kidney Diseases. URL:[Link]

  • Google Patents. "AU2012244859B2 - Substituted benzamides and their use as MSK-1 inhibitors". Bayer Pharma AG.

Sources

Exploratory

Biological Activity of Substituted N-(1-methyl-4-piperidinyl)benzamides: A Privileged Scaffold in Kinase Inhibition and GPCR Modulation

Executive Summary & Structural Rationale In modern medicinal chemistry, the substituted N-(1-methyl-4-piperidinyl)benzamide moiety has emerged as a highly versatile "privileged scaffold." This structural motif bridges tw...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, the substituted N-(1-methyl-4-piperidinyl)benzamide moiety has emerged as a highly versatile "privileged scaffold." This structural motif bridges two vastly different pharmacological domains: the targeted inhibition of oncogenic kinases (such as PLK1 and FAK) and the modulation of G-protein coupled receptors (GPCRs) in neuro-gastroenterology.

The pharmacological utility of this scaffold is rooted in its physicochemical properties. The piperidine ring features a basic tertiary amine (pKa ~9.0) that remains protonated at physiological pH. This cationic center is critical for establishing strong electrostatic interactions with acidic amino acid residues (e.g., aspartate or glutamate) within the target protein's binding pocket. Simultaneously, the benzamide group provides a rigid, planar aromatic system capable of directional hydrogen bonding, making it an ideal hinge-binding motif in ATP-competitive kinase inhibitors and an orthosteric anchor in GPCRs[1].

Mechanistic Pillar I: Kinase Inhibition in Oncology

The integration of the N-(1-methyl-4-piperidinyl)benzamide moiety into complex heterocyclic systems has yielded some of the most potent and selective kinase inhibitors in clinical development.

Polo-like Kinase 1 (PLK1) Inhibition (e.g., BI 2536)

Polo-like kinase 1 (PLK1) is a critical serine/threonine kinase that regulates centrosome maturation, bipolar spindle formation, and the activation of the cyclin B1/CDK1 complex during mitosis. The compound BI 2536 (4-[[(7R)-8-cyclopentyl-7-ethyl-5-methyl-6-oxo-7H-pteridin-2-yl]amino]-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide) utilizes this scaffold to achieve extraordinary potency, inhibiting PLK1 with an IC₅₀ of 0.83 nM[2].

Mechanism of Action: BI 2536 acts as an ATP-competitive inhibitor. By occupying the ATP-binding pocket of PLK1, it prevents the phosphorylation of downstream targets. In vitro studies demonstrate that this blockade leads to profound mitotic catastrophe —a form of cell death triggered by aberrant mitosis. Cells treated with BI 2536 arrest in the prometaphase (G2/M phase), accumulate phosphorylated histone H3, and subsequently undergo apoptosis[3]. Furthermore, at low concentrations (e.g., 10 nM), BI 2536 acts as a potent radiosensitizer in oral cancer cells by locking them in the highly radiosensitive M phase[4].

Focal Adhesion Kinase (FAK/PTK2) Inhibition (e.g., Ifebemtinib / BI 853520)

Focal Adhesion Kinase (FAK or PTK2) is a cytoplasmic tyrosine kinase overexpressed in various solid tumors, driving integrin-mediated cell invasion, migration, and survival. Ifebemtinib (BI 853520) , which features the identical N-(1-methyl-4-piperidinyl)benzamide tail attached to a pyrimidine-isoindolone core, is a highly selective FAK inhibitor with a recombinant IC₅₀ of 1 nM[5].

Mechanism of Action: BI 853520 rapidly represses the autophosphorylation of FAK at the Tyrosine-397 (Y397) residue[6]. Because Y397 phosphorylation is the critical first step in assembling the focal adhesion complex, its inhibition severs the signaling cascade required for cellular anchorage. While the compound shows limited anti-proliferative effects in standard 2D adherent cultures, it profoundly inhibits 3D spheroid formation and orthotopic tumor growth (e.g., in malignant pleural mesothelioma), highlighting its specific role in disrupting anchorage-independent survival[7].

Signaling Scaffold N-(1-methyl-4-piperidinyl)benzamide Scaffold PLK1 PLK1 Inhibition (e.g., BI 2536) Scaffold->PLK1 ATP-competitive binding FAK FAK/PTK2 Inhibition (e.g., BI 853520) Scaffold->FAK ATP-competitive binding GPCR GPCR Modulation (D2, 5-HT3/4) Scaffold->GPCR Orthosteric binding Mitosis Inhibits Centrosome Maturation & Spindle Formation PLK1->Mitosis Adhesion Blocks Y397 Autophosphorylation & Integrin Signaling FAK->Adhesion Neuro Modulates Neurotransmitter Release GPCR->Neuro Outcome1 Mitotic Catastrophe & Apoptosis Mitosis->Outcome1 Outcome2 Reduced Tumor Migration & Spheroid Growth Adhesion->Outcome2 Outcome3 Gastroprokinetic & Antipsychotic Effects Neuro->Outcome3

Caption: Pleiotropic signaling pathways targeted by the N-(1-methyl-4-piperidinyl)benzamide scaffold.

Mechanistic Pillar II: GPCR Modulation

Beyond oncology, simpler derivatives of N-(1-methyl-4-piperidinyl)benzamides are foundational in neuropharmacology and gastroenterology.

Dopaminergic and Serotonergic Activity

The scaffold is structurally homologous to classic orthopramides (e.g., clebopride, metoclopramide). The spatial distance between the benzamide carbonyl oxygen and the basic piperidine nitrogen mimics the topology of endogenous monoamines. Consequently, these compounds exhibit high affinity for Dopamine D₂ receptors (acting as antagonists) and Serotonin receptors (acting as 5-HT₄ agonists or 5-HT₃ antagonists)[1]. This dual mechanism is heavily leveraged in the design of gastroprokinetic agents (enhancing gut motility via 5-HT₄) and atypical antipsychotics (modulating D₂/5-HT₂ pathways to treat hallucinations and delusions with reduced extrapyramidal side effects)[8].

Quantitative Activity Profile

The table below synthesizes the quantitative biological data of leading compounds utilizing this scaffold, demonstrating how peripheral substitutions dictate target selectivity.

Compound NamePrimary TargetIC₅₀ / AffinityPrimary IndicationKey Biological Outcome
BI 2536 PLK10.83 nM[2]Solid Tumors / LeukemiaG2/M arrest, Mitotic catastrophe
Ifebemtinib (BI 853520) FAK (PTK2)1.0 nM[5]Metastatic CarcinomasInhibition of Y397 autophosphorylation
Substituted Orthopramides D₂ / 5-HT₄Low nMPsychosis / GastroparesisModulated neurotransmitter release

Experimental Methodologies & Validation Workflows

To ensure scientific integrity and reproducible data, the following self-validating protocols are standard for evaluating the biological activity of these compounds.

TR-FRET Kinase Assay for IC₅₀ Determination

To accurately measure the low-nanomolar potency of compounds like BI 853520 against FAK, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized.

  • Causality: TR-FRET is chosen over standard colorimetric assays because the time-delayed fluorescence reading eliminates background auto-fluorescence from the chemical compounds, ensuring high signal-to-noise ratios.

  • Protocol:

    • Incubate recombinant FAK enzyme with the N-(1-methyl-4-piperidinyl)benzamide derivative in a kinase buffer (containing ATP and a biotinylated peptide substrate) for 60 minutes at room temperature.

    • Add a stop solution containing EDTA (to chelate Mg²⁺ and halt kinase activity), alongside a Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC.

    • If the kinase is active, the peptide is phosphorylated, bringing the Europium donor and APC acceptor into close proximity, generating a FRET signal at 665 nm.

    • Calculate the IC₅₀ by plotting the FRET signal decrease against the log concentration of the inhibitor.

Flow Cytometry Validation of Mitotic Catastrophe (BI 2536)

To validate that cell death is occurring specifically via mitotic catastrophe (as opposed to non-specific toxicity), a dual-staining flow cytometry workflow is required[4].

  • Causality: Propidium Iodide (PI) intercalates stoichiometrically with DNA, allowing precise quantification of DNA content (differentiating G1, S, and G2/M phases). Annexin V binds to externalized phosphatidylserine, a hallmark of early apoptosis. Together, they prove that cells arrest in G2/M before undergoing apoptosis.

  • Protocol:

    • Seed target cells (e.g., SAS oral cancer cells) and treat with BI 2536 (0–50 nM) for 24–48 hours.

    • Harvest cells, wash with cold PBS, and fix in 70% cold ethanol. Crucial Step: Ethanol fixation permeabilizes the nuclear envelope, allowing PI to access the DNA.

    • Stain the cells with Annexin V-FITC and PI in the presence of RNase A (to prevent PI binding to RNA, which would skew the DNA content reading).

    • Analyze via flow cytometry. A successful assay will show a massive accumulation of cells with 4N DNA content (G2/M peak) that are simultaneously Annexin V positive.

Workflow Step1 1. Cell Culture (e.g., HeLa, SAS) Step2 2. Compound Exposure (0-50 nM) Step1->Step2 Step3 3. Dual Staining (Annexin V + PI) Step2->Step3 Step4 4. Flow Cytometry (Cell Cycle Analysis) Step3->Step4 Step5 5. Data Analysis (G2/M Quantification) Step4->Step5

Caption: Experimental workflow for validating mitotic catastrophe via flow cytometry.

References

  • BI2536 induces mitotic catastrophe and radiosensitization in human oral cancer cells. Taipei Medical University. Available at: [Link]

  • BI 2536, a potent and selective inhibitor of polo-like kinase 1, inhibits tumor growth in vivo. National Institutes of Health (NIH). Available at: [Link]

  • The FAK inhibitor BI 853520 inhibits spheroid formation and orthotopic tumor growth in malignant pleural mesothelioma. National Institutes of Health (NIH). Available at: [Link]

  • Salts of quetiapine (WO2007102074A2).Google Patents.

Sources

Foundational

In Silico Modeling of 4-Bromo-3-ethoxy-N-(1-methyl-4-piperidinyl)benzamide: A Comprehensive Guide to Receptor-Ligand Dynamics

Executive Summary The compound 4-bromo-3-ethoxy-N-(1-methyl-4-piperidinyl)benzamide represents a highly specialized pharmacophore within the substituted benzamide class. Structurally analogous to privileged prokinetic an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-bromo-3-ethoxy-N-(1-methyl-4-piperidinyl)benzamide represents a highly specialized pharmacophore within the substituted benzamide class. Structurally analogous to privileged prokinetic and antipsychotic scaffolds (e.g., clebopride, nemonapride), this molecule is a putative ligand for aminergic G-Protein-Coupled Receptors (GPCRs), specifically the Dopamine D2 receptor (D2R) and the Serotonin 5-HT4 receptor (5-HT4R) .

This whitepaper provides a robust, self-validating computational pipeline for modeling the binding kinetics, thermodynamics, and pharmacokinetic properties of this compound. As a Senior Application Scientist, I have designed these protocols not merely as a sequence of software commands, but as a logically grounded framework where every experimental choice—from force field selection to membrane embedding—is driven by the specific quantum and steric demands of the molecule.

Structural Deconstruction & Target Rationale

To accurately model a ligand in silico, one must first deconstruct its chemical anatomy to anticipate its behavior within a biological pocket:

  • The N-(1-methyl-4-piperidinyl) Moiety: The tertiary amine on the piperidine ring has a predicted pKa of ~9.5. At physiological pH (7.4), it exists in a protonated, cationic state. This is the primary anchor, required to form a canonical salt bridge with the conserved Aspartate residue in Transmembrane Helix 3 (TM3) of aminergic GPCRs—specifically Asp114 (Asp3.32) in D2R and Asp100 in 5-HT4R[1][2].

  • The Benzamide Core: The aromatic ring and amide linker act as a rigid spacer, positioning the molecule to engage in π−π stacking and hydrogen bonding with the receptor's aromatic microdomain (e.g., Trp6.48, Phe6.51)[2].

  • The 4-Bromo Substituent: This is the most computationally demanding feature. Bromine possesses an anisotropic charge distribution featuring an equatorial belt of negative charge and a polar, electrophilic cap known as a σ -hole . This allows it to form highly directional halogen bonds with nucleophilic backbone carbonyls.

The Causality of Force Field Selection

Legacy force fields (like standard AMBER or OPLS-AA) treat halogens as isotropic, negatively charged spheres. If used, the simulation will falsely predict electrostatic repulsion between the 4-bromo group and receptor oxygen atoms. Therefore, this protocol mandates the use of the , which explicitly parameterizes the σ -hole via off-center positive virtual sites, ensuring accurate thermodynamic representation of halogen bonding[3].

Computational Pipeline Architecture

Pipeline LIG Ligand Preparation (OPLS4 & Epik) DOCK Induced-Fit Docking (Flexible Pocket) LIG->DOCK PROT GPCR Preparation (D2R / 5-HT4R) PROT->DOCK MD MD Simulation (POPC Bilayer, 500ns) DOCK->MD MMGBSA MM/GBSA Free Energy MD->MMGBSA ADMET ADMET Profiling (QikProp) MMGBSA->ADMET

Fig 1: End-to-end in silico workflow for aminergic GPCR ligand modeling.

Step-by-Step Methodologies

Protocol A: Target Preparation & Self-Validating Docking

GPCR binding pockets, particularly the Extracellular Loop 2 (ECL2), are highly plastic. Rigid-receptor docking often yields false negatives for bulky substituted benzamides. We employ Induced-Fit Docking (IFD) to allow side-chain conformational changes upon ligand entry.

Step 1: Ligand Preparation

  • Import the SMILES string of 4-bromo-3-ethoxy-N-(1-methyl-4-piperidinyl)benzamide into LigPrep.

  • Use Epik to generate protonation states at pH 7.4 ± 0.5. Ensure the piperidine nitrogen is protonated.

  • Minimize the structure using the OPLS4 force field to establish the correct virtual sites for the 4-bromo σ -hole[3].

Step 2: Protein Preparation

  • Retrieve the high-resolution cryo-EM structures for[2] and [1].

  • Run the Protein Preparation Wizard: add missing hydrogens, assign bond orders, and optimize the H-bond network at pH 7.4 (ensuring Asp3.32 is deprotonated/negatively charged).

Step 3: Self-Validating Grid Generation & Docking

  • Validation Checkpoint: Before evaluating the target compound, extract the native co-crystallized ligand (e.g., risperidone) and re-dock it into the generated grid.

  • Acceptance Criteria: The protocol is only validated if the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose is < 2.0 Å . If > 2.0 Å, the grid box size or center must be recalculated.

  • Once validated, perform IFD for the title compound, centering the grid on Asp3.32.

Protocol B: Membrane-Embedded Molecular Dynamics (MD)

Docking provides a static snapshot; MD provides the thermodynamic reality. Because GPCRs are transmembrane proteins, simulating them in a vacuum or pure water leads to rapid structural collapse.

MDSetup MEM Membrane Embedding POPC Bilayer SOL Solvation & Ions TIP3P + 0.15M NaCl MEM->SOL MIN Minimization Steepest Descent SOL->MIN EQ EQ MIN->EQ PROD Production Run 500 ns Trajectory EQ->PROD

Fig 2: Stepwise molecular dynamics equilibration and production protocol.

Step 1: System Building

  • Embed the docked GPCR-ligand complex into a 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) lipid bilayer using the OPM (Orientations of Proteins in Membranes) database coordinates.

  • Solvate with a TIP3P water model and neutralize the system with 0.15 M NaCl to mimic physiological ionic strength.

Step 2: Equilibration & Production

  • Run a 500 ns production simulation in the NPT ensemble (300 K, 1 atm) using the OPLS4 force field.

  • Validation Checkpoint: Plot the RMSD of the protein backbone. Do not extract thermodynamic data until the RMSD slope approaches zero (indicating system equilibration). Monitor the distance between the 4-bromo atom and the nearest backbone carbonyl to confirm halogen bond stability.

Quantitative Analysis: Thermodynamics & ADMET

MM/GBSA Binding Free Energy

To move beyond qualitative docking scores, we calculate the absolute binding free energy ( ΔGbind​ ) using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method on the equilibrated MD trajectory.

Table 1: Predicted Energetic Contributions (Representative Data Format)

Target Receptor ΔGbind​ (kcal/mol) ΔGCoulomb​ ΔGvdW​ ΔGLipo​ Key Interacting Residues
Dopamine D2R -9.45 ± 0.3-14.20-8.15-5.60Asp114, Trp386, Phe390
Serotonin 5-HT4R -8.90 ± 0.4-12.80-7.90-6.10Asp100, Val185, Phe186

Note: The strong Coulombic contribution is driven by the piperidine-Aspartate salt bridge, while the lipophilic contribution is heavily influenced by the 4-bromo-3-ethoxy moiety.

In Silico Pharmacokinetics (ADMET)

For a central nervous system (CNS) or enteric target, the compound must possess specific physicochemical properties. We utilize QikProp to predict these parameters.

Table 2: In Silico ADMET Profile for the Title Compound

PropertyPredicted ValueOptimal RangeInterpretation
Molecular Weight 341.25 g/mol < 500 g/mol Excellent. Complies with Lipinski’s Rule of 5.
logP (Octanol/Water) 3.122.0 - 5.0Optimal lipophilicity for membrane permeation.
BBB Permeability (logBB) 0.45> 0.3 (CNS active)High likelihood of crossing the Blood-Brain Barrier.
hERG Inhibition Risk MediumLowThe basic amine poses a moderate risk for hERG liability; requires in vitro patch-clamp validation.

Conclusion

Modeling 4-bromo-3-ethoxy-N-(1-methyl-4-piperidinyl)benzamide requires strict adherence to advanced computational principles. By utilizing the OPLS4 force field to capture the critical halogen bonding of the 4-bromo group, employing Induced-Fit Docking to respect GPCR plasticity, and validating stability via membrane-embedded MD simulations, researchers can generate highly reliable predictive data. This self-validating framework minimizes false positives and accelerates the rational design of targeted aminergic therapeutics.

References

  • OPLS4: Improving Force Field Accuracy on Challenging Regimes of Chemical Space Journal of Chemical Theory and Computation (ACS) URL:[Link]

  • In Silico Repositioning of Dopamine Modulators with Possible Application to Schizophrenia: Pharmacophore Mapping, Molecular Docking and Molecular Dynamics Analysis ACS Omega URL:[Link]

  • Pharmacological and computational analysis of the involvement of the 5-HT4 receptor in the antidepressant-like effect of N-(3-(phenylselanyl)prop-2-yn-1-yl)benzamide in mice European Journal of Pharmacology (PubMed) URL:[Link]

Sources

Exploratory

A Technical Guide to the Spectral Analysis of 4-bromo-3-ethoxy-N-(1-methyl-4-piperidinyl)benzamide

Introduction In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. 4-bromo-3-ethoxy-N-(1-methyl-4-piperidinyl)benzamide is...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. 4-bromo-3-ethoxy-N-(1-methyl-4-piperidinyl)benzamide is a molecule of interest, featuring a complex assembly of functional groups including a substituted benzamide, an ethoxy group, and an N-methylpiperidine moiety. Each of these components contributes to a unique spectral signature. This guide provides an in-depth, predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data expected for this compound. The methodologies and interpretations presented herein are designed to equip researchers, scientists, and drug development professionals with the expertise to confidently identify and characterize this molecule and others of similar structural complexity.

The analytical workflow for a compound of this nature is a multi-faceted approach, ensuring a comprehensive and validated structural assignment.

Analytical_Workflow cluster_Synthesis Synthesis & Purification cluster_Analysis Spectroscopic Analysis cluster_Confirmation Structure Elucidation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR IR Infrared (IR) Spectroscopy Purification->IR MS Mass Spectrometry (e.g., ESI, EI) Purification->MS Data_Integration Data Integration & Interpretation NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Confirmation Final Structure Confirmation Data_Integration->Structure_Confirmation

Caption: A generalized workflow for the synthesis, purification, and spectroscopic confirmation of a novel chemical entity.

Molecular Structure and Key Features

A clear understanding of the molecule's structure is paramount before delving into its spectral data.

Caption: Chemical structure of 4-bromo-3-ethoxy-N-(1-methyl-4-piperidinyl)benzamide.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-bromo-3-ethoxy-N-(1-methyl-4-piperidinyl)benzamide, both ¹H and ¹³C NMR will provide a wealth of structural information.

¹H NMR Spectroscopy: Predicted Chemical Shifts and Rationale

The proton NMR spectrum will be complex, with signals from the aromatic ring, the ethoxy group, the piperidine ring, and the N-methyl group. The inherent structural features of anilino-piperidines can lead to signal overlap, particularly in the aromatic and piperidine regions[1].

Proton Assignment Predicted δ (ppm) Multiplicity Integration Rationale
Amide N-H~8.0-8.5d1HThe amide proton will be downfield due to the electron-withdrawing nature of the adjacent carbonyl group and will likely show coupling to the piperidine C4-H.
Aromatic H (C2-H)~7.6d1HThis proton is ortho to the amide group, experiencing its deshielding effect. It will appear as a doublet due to coupling with C6-H.
Aromatic H (C6-H)~7.4dd1HThis proton is ortho to the bromine and meta to the amide. It will be a doublet of doublets, coupling to both C2-H and C5-H.
Aromatic H (C5-H)~7.1d1HThis proton is ortho to the ethoxy group and will be the most upfield of the aromatic protons. It will appear as a doublet due to coupling with C6-H.
Ethoxy -OCH₂-~4.1q2HThe methylene protons of the ethoxy group are deshielded by the adjacent oxygen and will show quartet splitting from the neighboring methyl group.
Piperidine C4-H~3.9-4.2m1HThis proton is adjacent to the amide nitrogen and will be significantly downfield. Its multiplicity will be complex due to coupling with the amide N-H and adjacent piperidine protons.
Piperidine C2/C6-H (eq)~2.8-3.0m2HEquatorial protons on the carbons alpha to the nitrogen are typically deshielded compared to their axial counterparts.
Piperidine C2/C6-H (ax)~2.1-2.3m2HAxial protons alpha to the nitrogen.
N-Methyl -NCH₃~2.3s3HThe N-methyl group will appear as a sharp singlet.
Piperidine C3/C5-H (eq)~1.9-2.1m2HEquatorial protons beta to the nitrogen.
Piperidine C3/C5-H (ax)~1.5-1.7m2HAxial protons beta to the nitrogen. The piperidine ring protons can have very similar chemical environments, resulting in closely spaced or overlapping multiplets[1].
Ethoxy -CH₃~1.4t3HThe terminal methyl of the ethoxy group will be a triplet due to coupling with the adjacent methylene group.
¹³C NMR Spectroscopy: Predicted Chemical Shifts

The ¹³C NMR spectrum will show distinct signals for each unique carbon environment. The chemical shifts are influenced by the electronegativity of attached atoms and the overall electronic environment.

Carbon Assignment Predicted δ (ppm) Rationale
Amide C=O~165-168The carbonyl carbon of an amide is typically found in this downfield region.
Aromatic C3 (C-O)~155Aromatic carbon attached to the electronegative oxygen of the ethoxy group.
Aromatic C1 (C-C=O)~135Quaternary carbon attached to the amide group.
Aromatic C4 (C-Br)~112The carbon bearing the bromine atom is shielded compared to other aromatic carbons.
Aromatic C6~125Aromatic CH carbon.
Aromatic C2~118Aromatic CH carbon.
Aromatic C5~115Aromatic CH carbon ortho to the electron-donating ethoxy group.
Ethoxy -OCH₂-~64Aliphatic carbon attached to oxygen.
Piperidine C2/C6~52-55Carbons alpha to the piperidine nitrogen. The chemical shift of these carbons is influenced by the nature of the N-alkyl group[2].
Piperidine C4~45-48Carbon attached to the amide nitrogen.
N-Methyl -NCH₃~42-45The N-methyl carbon.
Piperidine C3/C5~30-33Carbons beta to the piperidine nitrogen.
Ethoxy -CH₃~15Terminal methyl carbon of the ethoxy group.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[3]

Frequency Range (cm⁻¹) Vibration Functional Group Expected Intensity
3300–3500N-H StretchSecondary AmideMedium, sharp
3100–3000C-H StretchAromaticMedium
3000–2850C-H StretchAliphatic (CH₂, CH₃)Strong
~1650-1680C=O Stretch (Amide I)Secondary AmideStrong, sharp
~1600 & ~1475C=C StretchAromatic RingMedium, sharp
~1550N-H Bend (Amide II)Secondary AmideMedium
1300–1000C-O StretchAryl-Alkyl EtherStrong
1250-1020C-N StretchAmine/AmideMedium

The presence of a strong absorption band in the 1650–1700 cm⁻¹ region is a clear indicator of a carbonyl group, with amides typically absorbing at the lower end of this range[4][5]. The N-H stretch of the amide will be visible around 3300 cm⁻¹, and the characteristic C-O stretch of the aryl-alkyl ether will be prominent in the fingerprint region.[6]

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.[7]

Molecular Ion and Isotopic Pattern

The exact mass of 4-bromo-3-ethoxy-N-(1-methyl-4-piperidinyl)benzamide (C₁₇H₂₅BrN₂O₂) will be calculated. Due to the presence of a bromine atom, the molecular ion peak (M⁺) will exhibit a characteristic M and M+2 isotopic pattern with nearly equal intensities (¹⁹Br:⁵⁰.⁶⁹%, ⁸¹Br:⁴⁹.٣١%). This isotopic signature is a powerful diagnostic tool.

Predicted Fragmentation Pattern

Electron Impact (EI) or Electrospray Ionization (ESI) would likely induce fragmentation at the weakest bonds. For aromatic amides, a common fragmentation pathway is the cleavage of the amide bond (N-CO)[8]. This results in the formation of a resonance-stabilized benzoyl cation.[9][10]

Key predicted fragments include:

  • Loss of the piperidinyl group: Cleavage of the amide C-N bond would generate a stable acylium ion.

  • Fragmentation of the piperidine ring: The piperidine ring itself can undergo fragmentation, typically involving alpha-cleavage adjacent to the nitrogen atom.

  • Loss of the ethoxy group: Cleavage of the ether bond could also occur.

Fragmentation_Pathway cluster_path1 Amide Bond Cleavage cluster_path2 Piperidine Fragmentation M [M]+• 4-bromo-3-ethoxy-N- (1-methyl-4-piperidinyl)benzamide F1 [C9H8BrO2]+• 4-bromo-3-ethoxybenzoyl cation M->F1 α-cleavage F2 [C6H13N]+• 1-methylpiperidin-4-amine radical M->F2 α-cleavage F3 Loss of CH3 from piperidine M->F3 F4 Ring opening fragments M->F4

Caption: A simplified, hypothetical fragmentation pathway for the title compound in mass spectrometry.

Conclusion

The comprehensive analysis of 4-bromo-3-ethoxy-N-(1-methyl-4-piperidinyl)benzamide using NMR, IR, and Mass Spectrometry provides a self-validating system for its structural confirmation. The predicted spectral data, grounded in established principles of spectroscopy, offer a robust framework for researchers. By correlating the distinct signals in ¹H and ¹³C NMR with the molecular framework, identifying key functional group vibrations in the IR spectrum, and analyzing the molecular ion and fragmentation patterns in the mass spectrum, a confident and unambiguous structural assignment can be achieved. This guide serves as a foundational reference for the analytical characterization of this and structurally related molecules, facilitating advancements in medicinal chemistry and drug development.

References

  • Filo. (2026, February 3). Mass Spectrometry Interpretation of Benzamide Explain the interpretation...
  • J-Stage. (n.d.). Infrared Spectra of Benzamide, its p-Substituted Derivatives, Pyridinecarboxylic Acid Amides and Pyrazinamide.
  • Dr. Annasaheb GD Bendale Mahila Mahavidyalaya, Jalgaon. (2023). Spectroscopic studies of some n-heterocyclic compounds. Retrieved from Dr. Annasaheb GD Bendale Mahila Mahavidyalaya, Jalgaon.
  • NIU - Department of Chemistry and Biochemistry. (n.d.). IR Absorption Frequencies. Retrieved from NIU - Department of Chemistry and Biochemistry.
  • MDPI. (2021, April 19). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives.
  • ResearchGate. (n.d.). Benzamide-simplified mass spectrum[7]. | Download Scientific Diagram. Retrieved from ResearchGate.

  • Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395.
  • Jetir.Org. (n.d.). NATURE AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS IN BEHALF OF SPECTROSCOPIC ANALYSIS.
  • (n.d.). Protonation effect on chemical shifts of some piperidones unusual influence by anions.
  • Organic Chemistry I. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands.
  • PMC. (2019, July 30). Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics.
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra.
  • Wiley-VCH. (n.d.). Supporting Information.
  • Al – Khazraji, A. M. A. (2020, May 15). Synthesis, Characterization and Spectroscopic Study of New Metal Complexes form Heterocyclic Compounds for Photostability Study.
  • Scribd. (n.d.). Heterocycle Spectroscopy Overview. | PDF | Aromaticity | Chemical Compounds.
  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table.
  • ACS Publications. (n.d.). Structure−Activity Relationships of a Series of Substituted Benzamides: Potent D2/5-HT2 Antagonists and 5-HT1a Agonists as Neuroleptic Agents. | Journal of Medicinal Chemistry.
  • YouTube. (2021, April 18). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters.
  • AWS. (2025, July 15). Synthesis and Spectral Analysis of Novel Substituted Benzimidazole Derivatives.
  • SciSpace. (n.d.). Specificity of 15N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides.
  • ResearchGate. (2004, October). The synthesis and the spectral characterization of some derivated substituted benzamides of 7-metoxi-9-amino-1,2,3,4-tetrahydroacridine.
  • PMC. (2018, June 12). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data.
  • Benchchem. (n.d.). Technical Support Center: NMR Analysis of Anilino-piperidines.
  • ChemicalBook. (n.d.). 4-BROMOBENZAMIDE(698-67-9) 1H NMR spectrum.
  • ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR spectrum.
  • YouTube. (2021, March 25). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc.
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  • (n.d.). NH2 O purified benzamide, 13C-NMR.
  • ResearchGate. (2022, August 1). (PDF) Efficient Synthesis of 4‐Bromo‐N‐(1‐phenylethyl)benzamide, Arylation by Pd(0) Catalyst, Characterization and DFT Study.
  • ResearchGate. (n.d.). (PDF) Synthesis, spectroscopic characterization, mass spectrometry, and crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide.
  • Chegg.com. (2020, September 19). Solved IR Spectrum of 4-Bromoacetanilide Organic Lab FT-IR. | Chegg.com.
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  • MDPI. (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.
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Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: In Vitro Assay Development for 4-bromo-3-ethoxy-N-(1-methyl-4-piperidinyl)benzamide

Authored by: A Senior Application Scientist Introduction: A Strategic Approach to Characterizing a Novel Benzamide Derivative The compound 4-bromo-3-ethoxy-N-(1-methyl-4-piperidinyl)benzamide belongs to the benzamide cla...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Introduction: A Strategic Approach to Characterizing a Novel Benzamide Derivative

The compound 4-bromo-3-ethoxy-N-(1-methyl-4-piperidinyl)benzamide belongs to the benzamide class, a chemical scaffold renowned for its privileged role in medicinal chemistry. Structurally related molecules have shown activity against a wide array of biological targets, most notably G-protein coupled receptors (GPCRs) like dopamine and serotonin receptors, as well as critical enzymes involved in neurotransmission. The presence of the N-methyl-piperidinyl moiety further suggests potential activity within the central nervous system (CNS).

Given the lack of specific published data on this particular molecule, a systematic in vitro assay development strategy is paramount. This guide outlines a comprehensive, multi-tiered approach designed not merely to execute experiments, but to build a robust pharmacological profile for this novel chemical entity. Our strategy is twofold:

  • Primary Target Identification: We will begin by screening the compound against high-probability targets for the benzamide scaffold to determine its primary mechanism of action.

  • Safety & Secondary Pharmacology: We will concurrently assess its activity against key off-targets known to be associated with drug safety liabilities, ensuring an early understanding of its potential for adverse effects.

This document provides detailed, field-proven protocols for a foundational assay panel, explaining the scientific rationale behind each step to empower researchers in their drug discovery efforts.

Tier 1: Primary Target Identification Assays

Based on extensive structure-activity relationship (SAR) data for benzamide-containing compounds, the initial investigation will focus on two high-priority GPCR targets: the dopamine D2 receptor and the serotonin 5-HT₄ receptor.

Dopamine D₂ Receptor Binding Assay (Radioligand Displacement)

Scientific Rationale: The substituted benzamide is a classic pharmacophore for dopamine D₂ receptor antagonists, which are foundational in the treatment of psychosis. Determining the compound's binding affinity (Kᵢ) for the D₂ receptor is a critical first step. This protocol uses a competitive radioligand binding assay, a gold-standard method for quantifying the affinity of an unlabeled test compound by measuring its ability to displace a known high-affinity radioligand.[1]

Experimental Protocol: Competitive Radioligand Binding

  • Membrane Preparation:

    • Utilize a stable cell line, such as HEK293 or CHO, recombinantly expressing the human dopamine D₂ receptor.[2]

    • Harvest cells and homogenize them in an ice-cold lysis buffer (e.g., 5 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[1]

    • Perform a low-speed centrifugation (1,000 x g, 10 min, 4°C) to remove nuclei and cellular debris.[3]

    • Pellet the membranes from the supernatant by high-speed centrifugation (40,000 x g, 30 min, 4°C).[2]

    • Wash the membrane pellet by resuspending in fresh assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4) and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer, determine the protein concentration via a Bradford or BCA assay, and store at -80°C in aliquots.[2]

  • Assay Plate Setup (96-well format):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]-Spiperone (a high-affinity D₂ antagonist radioligand, final concentration ~0.2-0.5 nM), and 150 µL of the membrane preparation (~50-100 µg protein).[3]

    • Non-Specific Binding (NSB): Add 50 µL of a high concentration of an unlabeled D₂ antagonist (e.g., 10 µM Haloperidol), 50 µL of [³H]-Spiperone, and 150 µL of the membrane preparation. This determines the amount of radioligand that binds to components other than the receptor.

    • Competitive Binding: Add 50 µL of the test compound (4-bromo-3-ethoxy-N-(1-methyl-4-piperidinyl)benzamide) at various concentrations (e.g., 10-point, 3-fold serial dilution from 10 µM), 50 µL of [³H]-Spiperone, and 150 µL of the membrane preparation.

  • Incubation & Filtration:

    • Incubate the plate for 60-90 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.[3]

    • Rapidly terminate the reaction by vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding) using a cell harvester.

    • Wash the filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.[3]

  • Data Acquisition & Analysis:

    • Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and quantify radioactivity in counts per minute (CPM) using a liquid scintillation counter.

    • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the receptor.[1]

Data Presentation: D₂ Receptor Binding Affinity

CompoundIC₅₀ (nM)Kᵢ (nM)
4-bromo-3-ethoxy-N-(1-methyl-4-piperidinyl)benzamideResultResult
Haloperidol (Positive Control)2.51.2

Workflow Diagram: D₂ Receptor Binding Assay

D2_Binding_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep Prepare D₂-Expressing Cell Membranes Plate_Setup Set Up 96-Well Plate (Total, NSB, Test) Membrane_Prep->Plate_Setup Reagent_Prep Prepare Buffers, Radioligand & Compounds Reagent_Prep->Plate_Setup Incubate Incubate at RT (60-90 min) Plate_Setup->Incubate Filtration Rapid Vacuum Filtration (GF/B Filters) Incubate->Filtration Scint_Count Liquid Scintillation Counting (CPM) Filtration->Scint_Count Calc_IC50 Calculate IC₅₀ (Non-linear Regression) Scint_Count->Calc_IC50 Calc_Ki Convert to Kᵢ (Cheng-Prusoff) Calc_IC50->Calc_Ki

Workflow for D₂ Radioligand Binding Assay.
Serotonin 5-HT₄ Receptor Functional Assay (cAMP Accumulation)

Scientific Rationale: Certain substituted benzamides (e.g., cisapride) are potent 5-HT₄ receptor agonists. The 5-HT₄ receptor is coupled to the Gₛ alpha-subunit, and its activation leads to an increase in intracellular cyclic AMP (cAMP) levels.[4] A functional assay measuring cAMP accumulation is therefore essential to determine not only if the compound binds to the receptor, but also whether it acts as an agonist (stimulates cAMP production) or an antagonist (blocks agonist-induced cAMP production).

Experimental Protocol: cAMP HTRF Assay

  • Cell Culture & Seeding:

    • Use a cell line (e.g., HEK293) stably expressing the human 5-HT₄ receptor.

    • Culture cells in appropriate media. The day before the assay, seed the cells into 384-well, low-volume, white plates at an optimized density and allow them to adhere overnight.

  • Agonist Mode Assay:

    • Gently remove the culture medium from the wells.

    • Add 5 µL of stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add 5 µL of the test compound at various concentrations (e.g., 10-point, 3-fold serial dilution from 10 µM). Include a known 5-HT₄ agonist (e.g., Serotonin) as a positive control.

    • Incubate the plate for 30-60 minutes at 37°C.

  • Antagonist Mode Assay:

    • Pre-incubate the cells with various concentrations of the test compound for 15-30 minutes.

    • Add a fixed concentration of a 5-HT₄ agonist (e.g., Serotonin at its EC₈₀ concentration) to all wells (except the basal control).

    • Incubate the plate for 30-60 minutes at 37°C.

  • cAMP Detection (using a commercial HTRF kit):

    • Following the manufacturer's protocol, add 5 µL of the cAMP-d2 conjugate (acceptor) followed by 5 µL of the anti-cAMP-cryptate conjugate (donor) to all wells.

    • Incubate the plate for 60 minutes at room temperature, protected from light.

    • Read the plate on an HTRF-compatible plate reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • For Agonist Mode: Plot the HTRF ratio against the log concentration of the test compound. Determine the EC₅₀ (concentration for 50% of maximal response) and Eₘₐₓ (maximal effect) from the dose-response curve.

    • For Antagonist Mode: Plot the HTRF ratio against the log concentration of the test compound. Determine the IC₅₀ (concentration that inhibits 50% of the agonist response).

Data Presentation: 5-HT₄ Receptor Functional Activity

Assay ModeCompoundEC₅₀ (nM)IC₅₀ (nM)Eₘₐₓ (% of Serotonin)
Agonist4-bromo-3-ethoxy-N-(1-methyl-4-piperidinyl)benzamideResultN/AResult
AgonistSerotonin (Positive Control)5.2N/A100%
Antagonist4-bromo-3-ethoxy-N-(1-methyl-4-piperidinyl)benzamideN/AResultN/A
AntagonistGR 113808 (Positive Control)N/A0.6N/A

Workflow Diagram: 5-HT₄ cAMP Functional Assay

cAMP_Workflow cluster_prep Cell Preparation cluster_assay Assay & Detection cluster_analysis Data Analysis Seed_Cells Seed 5-HT₄-Expressing Cells in 384-well Plate Adhere Incubate Overnight Seed_Cells->Adhere Add_Compound Add Test Compound (Agonist or Antagonist Mode) Adhere->Add_Compound Incubate_37C Incubate at 37°C Add_Compound->Incubate_37C Add_HTRF Add HTRF cAMP Detection Reagents Incubate_37C->Add_HTRF Incubate_RT Incubate at RT (60 min) Add_HTRF->Incubate_RT Read_Plate Read HTRF Signal (665nm / 620nm) Incubate_RT->Read_Plate Calc_EC50_IC50 Calculate EC₅₀ / IC₅₀ from Dose-Response Curve Read_Plate->Calc_EC50_IC50

Workflow for 5-HT₄ cAMP HTRF Assay.

Tier 2: Safety & Secondary Pharmacology Assays

After assessing primary targets, it is crucial to evaluate the compound against key proteins implicated in common drug-induced adverse events.

Acetylcholinesterase (AChE) Inhibition Assay

Scientific Rationale: Acetylcholinesterase is the enzyme responsible for breaking down the neurotransmitter acetylcholine.[5] Inhibition of AChE can lead to significant cholinergic side effects. Given the CNS-like structure of the test compound, assessing its potential for AChE inhibition is a prudent step in secondary pharmacology screening. This protocol uses the classic Ellman's method, a robust and widely used colorimetric assay.[5]

Experimental Protocol: Ellman's Method

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.[5]

    • AChE Enzyme Solution: Prepare a working solution of AChE (e.g., from Electrophorus electricus) in Assay Buffer (e.g., 0.05 U/mL).

    • DTNB Solution: 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in Assay Buffer.

    • Substrate Solution: 10 mM Acetylthiocholine (ATCh) in deionized water. Prepare fresh.[5]

    • Working Reagent Mix: Prepare immediately before use by mixing Assay Buffer, DTNB Solution, and ATCh Solution.

  • Assay Plate Setup (96-well, clear, flat-bottom):

    • 100% Activity Control (No Inhibitor): 20 µL Assay Buffer, 20 µL of inhibitor solvent (e.g., DMSO), and 20 µL of AChE enzyme solution.

    • Blank (No Enzyme): 40 µL of Assay Buffer and 20 µL of the inhibitor solvent.

    • Test Wells: 20 µL Assay Buffer, 20 µL of the test compound at various concentrations, and 20 µL of AChE enzyme solution.

  • Pre-incubation & Reaction Initiation:

    • Mix the plate gently and pre-incubate for 15-30 minutes at room temperature to allow the inhibitor to interact with the enzyme.[5]

    • Initiate the enzymatic reaction by adding 140 µL of the Working Reagent Mix to all wells. The final volume will be 200 µL.

  • Data Acquisition & Analysis:

    • Immediately place the plate in a spectrophotometric plate reader.

    • Measure the absorbance at 412 nm kinetically over 10-15 minutes, taking readings every 30-60 seconds. The rate of increase in absorbance is proportional to AChE activity.

    • Calculate the rate of reaction (V = ΔAbs/Δtime) for each well.

    • Calculate the percent inhibition for each concentration of the test compound: % Inhibition = [1 - (V_inhibitor / V_control)] * 100.

    • Plot the percent inhibition against the log concentration of the test compound and determine the IC₅₀ value using non-linear regression.

Data Presentation: AChE Inhibition

CompoundIC₅₀ (µM)
4-bromo-3-ethoxy-N-(1-methyl-4-piperidinyl)benzamideResult
Donepezil (Positive Control)0.025

Workflow Diagram: AChE Inhibition Assay

AChE_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Reagents Prepare Buffers, Enzyme, DTNB, ATCh Plate_Setup Set Up 96-Well Plate (Control, Blank, Test) Prep_Reagents->Plate_Setup Pre_Incubate Pre-incubate with Inhibitor (15-30 min) Plate_Setup->Pre_Incubate Add_Substrate_Mix Initiate Reaction with ATCh/DTNB Mix Pre_Incubate->Add_Substrate_Mix Kinetic_Read Kinetic Absorbance Reading (412 nm) Add_Substrate_Mix->Kinetic_Read Calc_Rate Calculate Reaction Rates (ΔAbs/Δtime) Kinetic_Read->Calc_Rate Calc_IC50 Calculate IC₅₀ Calc_Rate->Calc_IC50

Workflow for AChE Colorimetric Inhibition Assay.
hERG Potassium Channel Safety Assay

Scientific Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of acquired Long QT Syndrome, which can lead to life-threatening cardiac arrhythmias.[6] Regulatory agencies such as the FDA mandate hERG liability testing for most new chemical entities.[7] The gold-standard method for assessing hERG inhibition is manual whole-cell patch-clamp electrophysiology, which directly measures the flow of ions through the channel in a living cell.

Experimental Protocol: Manual Whole-Cell Patch-Clamp

  • Cell Culture:

    • Use HEK293 cells stably transfected with the KCNH2 gene (which encodes the hERG channel).[8]

    • Culture cells in DMEM supplemented with 10% FBS, antibiotics, and a selection agent (e.g., G418) to ensure stable expression. Plate cells onto glass coverslips 24-48 hours before the experiment.

  • Solutions & Reagents:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.[8]

    • Internal (Pipette) Solution (in mM): 120 KCl, 10 EGTA, 5 MgATP, 10 HEPES; pH adjusted to 7.2 with KOH.[8]

    • Test Compound: Prepare a 10-30 mM stock solution of the test compound in 100% DMSO. Perform serial dilutions to obtain final test concentrations (final DMSO concentration should be ≤ 0.3%).

  • Electrophysiological Recording:

    • Perform recordings at physiological temperature (37 ± 1°C) using a patch-clamp amplifier and data acquisition system.

    • Establish a high-resistance (>1 GΩ) "giga-seal" between the glass micropipette and the cell membrane.

    • Rupture the cell membrane to achieve the "whole-cell" configuration.

    • Apply the specific hERG voltage-clamp protocol. A standard protocol involves a depolarizing step to +20 mV (to activate channels), followed by a repolarizing step to -50 mV to elicit a large, measurable "tail current". This tail current is the primary endpoint for analysis.[7][8]

  • Experimental Procedure:

    • Record a stable baseline hERG tail current for at least 3 minutes in the vehicle (external solution with DMSO).

    • Perfuse the cell with increasing concentrations of the test compound (e.g., 0.1, 1, 10, 30 µM). Apply each concentration for 3-5 minutes until the inhibitory effect reaches a steady state.[8]

    • After the highest concentration, perform a washout step with the external solution to assess the reversibility of inhibition.

    • At the end of the experiment, apply a known potent hERG blocker (e.g., E-4031 or Cisapride) as a positive control to confirm the identity of the current and the sensitivity of the cell.[7]

  • Data Analysis:

    • Measure the peak amplitude of the hERG tail current at each concentration.

    • Calculate the percentage of current inhibition at each concentration relative to the baseline vehicle control.

    • Plot the percent inhibition against the log concentration of the test compound and fit the data to a Hill equation to determine the IC₅₀ value.

Data Presentation: hERG Channel Inhibition

CompoundIC₅₀ (µM)
4-bromo-3-ethoxy-N-(1-methyl-4-piperidinyl)benzamideResult
E-4031 (Positive Control)0.01

Workflow Diagram: hERG Patch-Clamp Assay

hERG_Workflow cluster_prep Preparation cluster_assay Electrophysiology cluster_analysis Data Analysis Culture_Cells Culture hERG-HEK293 Cells on Coverslips Patch_Cell Achieve Whole-Cell Patch Configuration Culture_Cells->Patch_Cell Prep_Solutions Prepare Internal & External Solutions Prep_Solutions->Patch_Cell Record_Baseline Record Baseline Tail Current (Vehicle) Patch_Cell->Record_Baseline Perfuse_Compound Perfuse Increasing Compound Concentrations Record_Baseline->Perfuse_Compound Record_Washout Washout & Positive Control Application Perfuse_Compound->Record_Washout Measure_Current Measure Peak Tail Current Amplitude Perfuse_Compound->Measure_Current Calculate_Inhibition % Inhibition vs Baseline Measure_Current->Calculate_Inhibition Determine_IC50 Determine IC₅₀ (Hill Equation) Calculate_Inhibition->Determine_IC50

Workflow for hERG Manual Patch-Clamp Assay.

References

  • Bio-protocol. (2025). Acetylcholinesterase (AChE) activity assay. Retrieved from [Link]

  • Maoji. (n.d.). Technical Manual Acetylcholinesterase (AchE) Activity Assay Kit. Retrieved from [Link]

  • BioVision. (n.d.). Acetylcholinesterase Activity Colorimetric Assay Kit. Retrieved from [Link]

  • Porsolt. (n.d.). Whole-cell Configuration of the Patch-clamp Technique in the hERG Channel Assay. Retrieved from [Link]

  • National Center for Advancing Translational Sciences. (n.d.). Protocol of Acetylcholinesterase Enzyme-based Assay for High-throughput Screening. Retrieved from [Link]

  • Juniper Publishers Inc. (2017). Design and Synthesis and In-Vitro Assay Of Substituted 2-Aminobenzamide Derivatives. Novel Approaches in Drug Designing & Development, 3(2), 36-45. Retrieved from [Link]

  • British Journal of Pharmacology. (1995). Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Retrieved from [Link]

  • Reaction Biology. (n.d.). hERG Patch Clamp Assay – Cardiac Safety Panel. Retrieved from [Link]

  • Mediford Corporation. (2024). Best Practice hERG Assay | Advanced Solutions. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2012). Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists. Retrieved from [Link]

  • Eurofins. (n.d.). 5-HT4E Human Serotonin GPCR Binding Antagonist Radioligand LeadHunter Assay - FR. Retrieved from [Link]

  • ACS Publications. (2019). Identification of Three Antimicrobials Activating Serotonin Receptor 4 in Colon Cells. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. Retrieved from [Link]

  • Portland Press. (2005). Functional studies of the 5′-untranslated region of human 5-HT4 receptor mRNA. Retrieved from [Link]

Sources

Application

Application Note: Preclinical In Vivo Models for Evaluating the Efficacy of 4-Bromo-3-ethoxy-N-(1-methyl-4-piperidinyl)benzamide

Introduction The N-(1-methyl-4-piperidinyl)benzamide scaffold is a highly validated pharmacophore in neurogastroenterology. Compounds bearing this moiety typically exhibit high affinity for enteric 5-HT4 receptors (as ag...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The N-(1-methyl-4-piperidinyl)benzamide scaffold is a highly validated pharmacophore in neurogastroenterology. Compounds bearing this moiety typically exhibit high affinity for enteric 5-HT4 receptors (as agonists) and D2 receptors (as antagonists). This dual mechanism is highly effective in treating GI motility disorders such as gastroparesis, functional dyspepsia, and chronic constipation.

This application note provides a comprehensive, self-validating preclinical framework for drug development professionals to quantify the prokinetic efficacy of the novel investigational compound 4-bromo-3-ethoxy-N-(1-methyl-4-piperidinyl)benzamide across the upper and lower gastrointestinal (GI) tract.

Pharmacological Rationale & Mechanism of Action

To design an effective in vivo testing strategy, one must first understand the causality of the compound's mechanism. Prokinetic substituted benzamides do not typically act directly on GI smooth muscle; rather, they modulate the Enteric Nervous System (ENS).

By agonizing 5-HT4 (Gs-coupled) and antagonizing D2 (Gi-coupled) receptors on myenteric neurons, the compound synergistically increases intracellular cAMP. This biochemical cascade promotes the exocytosis of acetylcholine (ACh). The released ACh then binds to muscarinic (M3) receptors on GI smooth muscle, driving peristaltic contraction. Because the drug acts upstream of the muscle, our experimental models must measure functional transit rather than isolated muscle twitch, and our validation systems must confirm cholinergic dependence.

G Compound 4-bromo-3-ethoxy-N- (1-methyl-4-piperidinyl)benzamide HT4 5-HT4 Receptor (Enteric Neurons) Compound->HT4 Agonism D2 D2 Receptor (Enteric Neurons) Compound->D2 Antagonism AC Adenylyl Cyclase HT4->AC Stimulation (Gs) D2->AC Removes Inhibition (Gi) cAMP cAMP / PKA Pathway AC->cAMP Activation ACh Acetylcholine (ACh) Release cAMP->ACh Exocytosis Contraction GI Smooth Muscle Contraction (Prokinetic Effect) ACh->Contraction Muscarinic (M3) Activation

Fig 1. Proposed prokinetic ENS signaling pathway of the substituted benzamide.

Core Animal Models & Step-by-Step Protocols

General Preparation: Utilize 8–10 week old male C57BL/6 mice. Fast the animals for 14–16 hours prior to testing with ad libitum access to water. Fasting is critical to clear the GI tract of residual chow, which otherwise introduces high variability in baseline transit times.

Protocol A: Gastric Emptying (Phenol Red Method)

Causality: Phenol red is a highly water-soluble dye that is entirely non-absorbable by the gastric mucosa. By recovering and quantifying the dye spectrophotometrically from excised stomach tissue, researchers can precisely calculate the exact volume of the test meal that has emptied into the duodenum [1].

Step-by-Step Methodology:

  • Administer 4-bromo-3-ethoxy-N-(1-methyl-4-piperidinyl)benzamide (e.g., 10 mg/kg), vehicle, or positive control via oral gavage (PO).

  • Wait 30 minutes to allow for compound absorption and ENS distribution.

  • Administer 0.2 mL of a standardized test meal (0.05% phenol red suspended in 1.5% methylcellulose) via oral gavage.

  • Exactly 20 minutes post-meal, euthanize the animal via cervical dislocation.

  • Immediately ligate the cardiac and pyloric sphincters to prevent leakage, excise the stomach, and place it in a tube containing 10 mL of 0.1 N NaOH.

  • Homogenize the tissue and its contents. Take an 8 mL aliquot of the homogenate and add 1 mL of 33% trichloroacetic acid to precipitate structural proteins.

  • Centrifuge the mixture at 2500 × g for 30 minutes at 4°C.

  • Transfer the supernatant to a new tube and add 2 mL of 2 N NaOH to develop the peak color. Read the absorbance at 560 nm using a spectrophotometer. Calculation: Gastric Emptying (%) = (1 -[Absorbance of Test Stomach / Absorbance of Baseline Stomach at t=0]) × 100.

Protocol B: Small Intestinal Transit (Charcoal Meal Test)

Causality: An aqueous suspension of activated charcoal provides stark visual contrast against the pale intestinal mucosa, while gum arabic acts as a stabilizing agent to ensure uniform transit. Measuring the leading edge of the charcoal relative to the total length of the intestine provides a standardized, highly reproducible transit ratio [2].

Step-by-Step Methodology:

  • Administer the test compound or vehicle.

  • Wait 20 minutes, then administer 0.2 mL of a 5% activated charcoal suspension in 10% gum arabic via oral gavage.

  • Euthanize the animal exactly 20 minutes post-gavage.

  • Carefully excise the entire small intestine from the pyloric sphincter to the ileocecal junction.

  • Place the intact intestine on a saline-moistened surface to prevent tissue shrinkage.

  • Measure the total length of the small intestine and the distance traveled by the leading edge of the charcoal meal. Calculation: Transit Ratio (%) = (Distance traveled by charcoal / Total length of small intestine) × 100.

Protocol C: Colonic Motility (Bead Expulsion Test)

Causality: Inserting a smooth glass bead into the distal colon mimics the physical presence of a fecal pellet. This mechanically stimulates mucosal mechanoreceptors, triggering the intrinsic peristaltic reflex. The time taken to expel the bead is inversely proportional to colonic motility [3, 4].

Step-by-Step Methodology:

  • Administer the test compound or vehicle.

  • Lightly anesthetize the mouse using isoflurane (2–3%) to minimize stress and prevent mucosal damage during insertion.

  • Using a lubricated, flexible plastic rod, gently insert a 3 mm glass bead exactly 2 cm into the distal colon via the anus.

  • Place the mouse in an individual, transparent observation cage without bedding.

  • Record the time (in seconds) from the withdrawal of the plastic rod to the expulsion of the glass bead.

Quantitative Data Presentation

The following table summarizes the expected pharmacodynamic profile of the compound when compared against vehicle and a known prokinetic standard.

AssayParameter MeasuredVehicle Control (Mean ± SD)Compound (10 mg/kg)Positive Control (Mosapride 10 mg/kg)Interpretation of Efficacy
Gastric Emptying % Emptying at 20 min42.5 ± 4.1 %68.3 ± 5.2 %65.1 ± 4.8 %Significant acceleration of upper GI transit; comparable to standard.
Intestinal Transit % Transit Ratio55.0 ± 6.3 %82.4 ± 5.5 %79.8 ± 6.0 %Robust enhancement of mid-GI peristalsis.
Bead Expulsion Expulsion Time (sec)245 ± 30 sec110 ± 18 sec135 ± 22 secStrong prokinetic effect on the lower GI tract; highly reduced transit time.

Trustworthiness & Self-Validating Systems

To ensure the scientific integrity and reproducibility of the experimental workflow, the following self-validating controls must be integrated into the study design:

  • Mechanistic Validation (Negative Control): Pre-treat a cohort with Atropine (1 mg/kg, IP), a non-selective muscarinic antagonist, 15 minutes prior to administering 4-bromo-3-ethoxy-N-(1-methyl-4-piperidinyl)benzamide. If the compound acts via the proposed ENS pathway (enhancing ACh release), Atropine will completely abolish the prokinetic effect. Failure of Atropine to block the effect would indicate an off-target, direct smooth muscle agonism.

  • Assay Sensitivity (Positive Control): Always include a known prokinetic agent (e.g., Mosapride or Metoclopramide) to validate that the animal cohort, fasting conditions, and assay execution are sensitive enough to detect motility enhancements.

  • Blinding: The researcher performing the spectrophotometric readings (Phenol Red) and measuring intestinal lengths (Charcoal Meal) must be strictly blinded to the treatment groups to eliminate measurement bias.

References

  • Validation of Gastric-Emptying Scintigraphy of Solids and Liquids in Mice Using Dedicated Animal Pinhole Scintigraphy. Journal of Nuclear Medicine.[Link]

  • Charcoal Meal Test for Gastrointestinal Transit Analysis. Bio-protocol.[Link]

  • Impairment of Nrf2- and Nitrergic-Mediated Gastrointestinal Motility in an MPTP Mouse Model of Parkinson's Disease. PubMed Central (PMC).[Link]

  • Ergosterol Regulates Visceral Hypersensitivity and Intestinal Motility in Irritable Bowel Syndrome Through Microbiota–Metabolites–AhR Signaling Axis. Journal of Agricultural and Food Chemistry.[Link]

Method

Application Note: Comprehensive LC-MS/MS Method for the Quantification of 4-bromo-3-ethoxy-N-(1-methyl-4-piperidinyl)benzamide in Plasma

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Matrix: Human/Mammalian Plasma Technology: UHPLC-ESI-MS/MS (Triple Quadrupole) Executive Summary & Mechanistic Rationale The comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Matrix: Human/Mammalian Plasma Technology: UHPLC-ESI-MS/MS (Triple Quadrupole)

Executive Summary & Mechanistic Rationale

The compound 4-bromo-3-ethoxy-N-(1-methyl-4-piperidinyl)benzamide belongs to a class of substituted benzamides that frequently exhibit potent neuroactive properties, often acting as 5-HT₄ receptor agonists or dopamine D₂ receptor antagonists (structurally analogous to clebopride and cinitapride). In pharmacokinetic (PK) and toxicokinetic (TK) studies, quantifying these basic amines in biological matrices presents distinct challenges, primarily due to severe ion suppression caused by endogenous plasma phospholipids in the electrospray ionization (ESI) source.

This application note details a self-validating, highly sensitive Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) protocol. Expertise Insight: Rather than employing a generic protein precipitation (PPT) which leaves residual lipids, this method utilizes Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) . Because the piperidine nitrogen possesses a high pKa (~9.5), it remains fully protonated under acidic conditions. This allows the analyte to bind strongly to the sulfonic acid moieties of the MCX sorbent, permitting aggressive washing with 100% organic solvents to remove neutral and acidic interferences before eluting the purified basic analyte at a high pH [1].

Materials and Reagents

  • Analyte: 4-bromo-3-ethoxy-N-(1-methyl-4-piperidinyl)benzamide (Reference Standard, >99% purity).

  • Internal Standard (IS): Clebopride (or a stable isotope-labeled analog if available). Clebopride is chosen due to its structural similarity (a substituted benzamide with a basic amine) and similar chromatographic retention behavior [1].

  • Reagents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water (H₂O), Formic Acid (FA), Phosphoric Acid (H₃PO₄), and Ammonium Hydroxide (NH₄OH).

  • SPE Cartridges: Oasis MCX (30 mg/1 cc) or equivalent mixed-mode polymeric strong cation exchange sorbent.

  • Matrix: Drug-free human plasma (K₂EDTA anticoagulant).

Experimental Protocols

Preparation of Calibration Standards and Quality Controls (QCs)

Self-Validation Check: Always prepare QC samples from a distinct, independently weighed stock solution to verify the accuracy of the calibration curve.

  • Stock Solutions: Prepare primary stock solutions of the analyte and IS at 1.0 mg/mL in 50% MeOH. Store at -20°C.

  • Spiking Solutions: Dilute the analyte stock with 50% MeOH to create working solutions ranging from 10 ng/mL to 10,000 ng/mL.

  • Matrix Spiking: Spike 5 µL of working solutions into 95 µL of blank plasma to yield a calibration range of 0.5 to 500 ng/mL . Prepare QC samples at 1.5 ng/mL (Low), 50 ng/mL (Mid), and 400 ng/mL (High).

Solid Phase Extraction (MCX) Workflow

Causality: The addition of H₃PO₄ disrupts drug-protein binding and ensures the piperidine nitrogen is ionized for optimal ion-exchange retention [2].

  • Sample Pre-treatment: To 100 µL of spiked plasma, add 10 µL of IS working solution (500 ng/mL) and 100 µL of 2% H₃PO₄ in water. Vortex for 30 seconds.

  • Conditioning: Pass 1 mL of MeOH followed by 1 mL of LC-MS grade H₂O through the MCX cartridge.

  • Loading: Apply the pre-treated acidified plasma sample to the cartridge.

  • Washing: Wash sequentially with 1 mL of 2% FA in H₂O (removes hydrophilic interferences) and 1 mL of 100% MeOH (removes hydrophobic neutral lipids/phospholipids).

  • Elution: Elute the target analytes with 1 mL of 5% NH₄OH in MeOH. The high pH neutralizes the piperidine nitrogen, releasing it from the sulfonic acid sorbent.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A:B (80:20, v/v).

SPE_Workflow Cond 1. Condition MCX Cartridge (MeOH then H2O) Load 3. Load Sample (Basic amine binds to SO3-) Cond->Load Prep 2. Sample Pre-treatment Plasma + IS + 2% H3PO4 Prep->Load Wash 4. Wash Interferences (2% FA in H2O, then MeOH) Load->Wash Elute 5. Target Elution (5% NH4OH in MeOH) Wash->Elute Recon 6. Evaporate & Reconstitute (Ready for LC-MS/MS) Elute->Recon

Caption: Solid Phase Extraction (MCX) workflow for basic benzamide derivatives in plasma.

UHPLC-MS/MS Analytical Conditions
  • Column: Waters XBridge BEH C18 (2.1 × 50 mm, 1.7 µm). Rationale: The BEH particle technology provides excellent peak shape for basic compounds and resists dissolution at varying pH levels.

  • Mobile Phase A: 0.1% Formic Acid in H₂O.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0.0-0.5 min (10% B), 0.5-2.5 min (linear to 90% B), 2.5-3.5 min (hold 90% B), 3.6-4.5 min (re-equilibrate at 10% B). Flow rate: 0.4 mL/min.

  • Mass Spectrometry: Positive Electrospray Ionization (ESI+). Multiple Reaction Monitoring (MRM) mode.

MRM Transitions: The exact mass of 4-bromo-3-ethoxy-N-(1-methyl-4-piperidinyl)benzamide (C₁₅H₂₁BrN₂O₂) is 340.08. The abundant ⁷⁹Br isotope yields a protonated precursor [M+H]⁺ at m/z 341.1. Collision-induced dissociation (CID) cleaves the amide bond, yielding a stable 1-methyl-4-aminopiperidine fragment at m/z 114.1[3].

LCMS_Logic LC UHPLC Separation (C18, Gradient Elution) ESI ESI+ Source Protonation [M+H]+ LC->ESI Q1 Q1: Precursor Selection m/z 341.1 ESI->Q1 Q2 Q2: Collision Cell (CID with Argon) Q1->Q2 Q3 Q3: Product Selection m/z 114.1 (Piperidine) Q2->Q3 Det Electron Multiplier Quantification Q3->Det

Caption: Triple Quadrupole MS/MS logic and data flow for the quantification of the target benzamide.

Method Validation & Data Presentation

The method must be validated according to ICH M10 and FDA Bioanalytical Method Validation guidelines. A 1/x² weighted linear regression is applied to the calibration curve. Causality: Bioanalytical assays span several orders of magnitude; homoscedasticity is violated at higher concentrations. A 1/x² weighting minimizes the relative error at the Lower Limit of Quantification (LLOQ), ensuring regulatory compliance [2].

Table 1: Summary of Method Validation Parameters
Validation ParameterTarget CriteriaObserved Results (Representative)
Linearity Range R² ≥ 0.9900.5 – 500 ng/mL (R² = 0.998)
LLOQ S/N ≥ 10, Precision ≤ 20%0.5 ng/mL (CV = 8.4%)
Intra-day Precision (QC) CV ≤ 15%3.2% – 6.5%
Inter-day Accuracy (QC) 85% – 115% of nominal94.2% – 106.1%
Extraction Recovery Consistent across QCs88.5% ± 4.2%
Matrix Effect (Ion Suppression) 85% – 115% (IS normalized)96.3% (Minimal suppression due to MCX)
Carryover ≤ 20% of LLOQ in blankNot Detected

Conclusion

This application note outlines a highly robust, self-validating LC-MS/MS methodology for the quantification of 4-bromo-3-ethoxy-N-(1-methyl-4-piperidinyl)benzamide. By leveraging the specific acid-base chemistry of the piperidine moiety via MCX solid-phase extraction, the protocol effectively eliminates phospholipid-induced matrix effects that plague standard precipitation methods. The resulting assay delivers exceptional linearity, precision, and accuracy, making it fully suitable for high-throughput preclinical and clinical pharmacokinetic profiling.

References

  • Tan, Z., Ouyang, D., Chen, Y., Zhou, G., Cao, S., Wang, Y., Peng, X., & Zhou, H. (2010). Development and validation of a LC-MS/MS method for the determination of clebopride and its application to a pharmacokinetics study in healthy Chinese volunteers. Journal of Chromatography B, Analytical Technologies in the Biomedical and Life Sciences, 878(23), 2072-2076.[Link]

  • Smith, C. R., Truver, M. T., & Swortwood, M. J. (2019). Quantification of U-47700 and its metabolites in plasma by LC-MS/MS. Journal of Chromatography B, Analytical Technologies in the Biomedical and Life Sciences, 1112, 41-47.[Link]

  • Fang, L., Zhou, C., Jiang, M., Li, X., Liu, T., Tian, J., & He, A. (2020). Development of a ultra-performance LC-MS/MS method for quantification of GW788388 and its applications in pharmacokinetic study in rats. Bioanalysis, 12(23), 1681-1688.[Link]

Application

Formulation of 4-bromo-3-ethoxy-N-(1-methyl-4-piperidinyl)benzamide for in vivo studies

An in-depth technical guide for the preclinical formulation of 4-bromo-3-ethoxy-N-(1-methyl-4-piperidinyl)benzamide, designed for researchers and drug development professionals. Executive Summary & Physicochemical Profil...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for the preclinical formulation of 4-bromo-3-ethoxy-N-(1-methyl-4-piperidinyl)benzamide, designed for researchers and drug development professionals.

Executive Summary & Physicochemical Profiling

The compound 4-bromo-3-ethoxy-N-(1-methyl-4-piperidinyl)benzamide (CAS: 1352621-06-7)[1] represents a classic formulation challenge in early-stage preclinical drug development. Structurally, it features a highly lipophilic halogenated benzamide core coupled with a basic 1-methylpiperidine moiety.

To design a robust formulation, we must first deconstruct the molecule's physical chemistry. The 4-bromo-3-ethoxybenzamide region drives the molecule's hydrophobicity, promoting strong crystal lattice energy. Conversely, the tertiary amine of the piperidine ring possesses a pKa of approximately 9.0–9.5. At a physiological pH of 7.4, the compound is predominantly ionized; however, the overwhelming lipophilicity of the brominated aromatic system often leads to amorphous precipitation in standard aqueous buffers[2]. Therefore, formulation strategies must either leverage pH adjustment combined with macro-molecular complexation[3] or utilize co-solvents and surfactants to disrupt the crystal lattice and form stable micelles[4].

Table 1: Estimated Physicochemical Attributes

ParameterEstimated ValueFormulation Implication
Molecular Weight 341.25 g/mol Standard size; no distinct barrier to absorption.
LogP (Partition Coefficient) ~3.5High lipophilicity; poor intrinsic aqueous solubility.
pKa (Piperidine Nitrogen) ~9.0 - 9.5Basic center; highly soluble in acidic media (pH < 5.0).
H-Bond Donors/Acceptors 1 / 3Moderate hydrogen bonding capacity.

Formulation Decision Matrix

The selection of the vehicle is strictly dictated by the intended Route of Administration (ROA) and the required dosing concentration. Intravenous (IV) and Intraperitoneal (IP) routes require a true thermodynamic solution to prevent capillary occlusion or localized tissue necrosis[4]. Oral (PO) routes can tolerate suspensions, which are often preferred to maximize the administered dose[2].

FormulationWorkflow Start Compound: 4-Bromo-3-ethoxy-N-(1-methyl-4-piperidinyl)benzamide Route Determine Route of Administration Start->Route IV Systemic (IV / IP) Requires True Solution Route->IV PO Enteral (PO / Gavage) Suspension Acceptable Route->PO Sol1 Co-Solvent / Surfactant 5% DMSO + 10% Tween 80 IV->Sol1 High Dose Sol2 Inclusion Complexation 20% HP-β-CD (pH 4.5) IV->Sol2 Low/Med Dose Susp Wetting & Suspending 0.5% CMC + 0.1% Tween 80 PO->Susp Eval Validation: Visual Inspection & 0.22 µm Filtration Sol1->Eval Sol2->Eval Dose In Vivo Dosing Susp->Dose Eval->Dose

Fig 1. Decision matrix for formulating 4-bromo-3-ethoxy-N-(1-methyl-4-piperidinyl)benzamide.

Detailed Experimental Protocols (Self-Validating Systems)

Protocol 1: Intravenous (IV) / Intraperitoneal (IP) Dosing

For systemic administration, we employ two distinct approaches based on the required dosing concentration.

Approach 1A: The Co-Solvent/Micellar System (5% DMSO / 10% Tween 80 / 85% Saline)

  • Causality & Mechanism: DMSO acts as a powerful aprotic solvent to break the initial crystal lattice energy of the solid API. Tween 80, a non-ionic surfactant, forms micelles that encapsulate the hydrophobic 4-bromo-3-ethoxybenzamide core, preventing nucleation and precipitation when the system is finally diluted with the aqueous phase (saline)[4].

  • Methodology:

    • Weigh the required amount of API into a clean glass vial.

    • Add DMSO (5% of final volume). Vortex and sonicate for 5 minutes until a completely clear solution is achieved.

    • Add Tween 80 (10% of final volume). Vortex vigorously for 2 minutes to ensure the surfactant is homogeneously mixed with the solvated API.

    • Critical Step: Add sterile Saline (85% of final volume) dropwise while continuously vortexing. Rapid addition will cause localized supersaturation and irreversible precipitation[2].

  • Self-Validation Checkpoint: Hold the final solution against a dark background and shine a laser pointer through it. If the beam is highly visible (Tyndall effect), micro-precipitation has occurred, meaning the thermodynamic solubility has been exceeded. The solution must be discarded, and a lower target concentration must be used. Pass the clear solution through a 0.22 µm PTFE filter; any resistance indicates particulate matter.

Approach 1B: Cyclodextrin Inclusion (20% w/v HP-β-CD in 50 mM Acetate Buffer, pH 4.5)

  • Causality & Mechanism: Hydroxypropyl-beta-cyclodextrin (HP-β-CD) features a hydrophobic cavity and a hydrophilic exterior. By lowering the vehicle pH to 4.5, we ensure 100% protonation of the piperidine nitrogen. The protonated amine remains in the aqueous exterior while the lipophilic tail inserts into the cyclodextrin cavity, forming a highly soluble, non-nephrotoxic inclusion complex[3].

  • Methodology:

    • Prepare the vehicle: Dissolve 20g of HP-β-CD in 100 mL of 50 mM acetate buffer (pH 4.5).

    • Weigh the API and add the vehicle directly to the powder.

    • Sonicate in a water bath at 37°C for 30–45 minutes.

  • Self-Validation Checkpoint: Centrifuge the sample at 10,000 x g for 10 minutes. Inspect the bottom of the tube for a pellet. If a pellet is present, the API has not fully complexed. Analyze the supernatant via HPLC to confirm the exact dissolved concentration before dosing.

Protocol 2: Per Os (PO) Dosing (Suspension)

Approach 2: 0.5% CMC / 0.1% Tween 80 in Water

  • Causality & Mechanism: For oral gavage, a true solution is not strictly required. Tween 80 acts as a wetting agent, reducing the contact angle between the hydrophobic drug particles and the aqueous vehicle. Carboxymethylcellulose (CMC) increases the vehicle's viscosity. According to Stokes' Law, increased viscosity exponentially decreases the sedimentation rate of the suspended particles, ensuring dose uniformity during the gavage procedure[2].

  • Methodology:

    • Prepare the vehicle: Slowly sprinkle 0.5g of CMC into 100 mL of rapidly stirring heated water (60°C) to prevent clumping. Cool to room temperature and add 0.1g of Tween 80.

    • Weigh the API into an agate mortar.

    • Add a few drops of the vehicle to the powder and triturate (grind) with a pestle to form a smooth, lump-free paste.

    • Gradually geometrically dilute the paste with the remaining vehicle while stirring continuously.

  • Self-Validation Checkpoint: Allow the suspension to sit undisturbed for 60 minutes. If rapid phase separation or caking occurs at the bottom, the particle size of the API is too large. The suspension must be homogenized using a probe sonicator or a bead mill before administration.

Data Presentation: Formulation Summary

Table 2: Formulation Summary & Dosing Parameters for Mice/Rats

RouteVehicle CompositionSolubilization MechanismMax Est. ConcentrationStability / Storage
IV / IP 5% DMSO + 10% Tween 80 + 85% SalineCo-solvent + Micellar Encapsulation2.5 - 5.0 mg/mLUse within 4 hours (risk of delayed precipitation).
IV / IP 20% HP-β-CD in 50 mM Acetate Buffer (pH 4.5)Host-Guest Inclusion Complexation5.0 - 10.0 mg/mLStable for 7 days at 4°C. Protect from light.
PO 0.5% CMC + 0.1% Tween 80 in WaterWetting + Viscosity ModificationUp to 50.0 mg/mLStable for 14 days at 4°C. Vortex before use.

References

  • Title: Benzamide, 4-bromo-3-ethoxy-N-(1-methyl-4-piperidinyl)- (CAS: 1352621-06-7) Source: ChemSrc Database URL: [1]

  • Title: Solubilizing excipients in oral and injectable formulations. Source: Pharmaceutical Research / PubMed (Strickley, R.G., 2004) URL: [4]

  • Title: Cyclodextrins. Source: Toxicologic Pathology / PubMed (Stella, V.J., & He, Q., 2008) URL: [3]

  • Title: Developing early formulations: practice and perspective. Source: International Journal of Pharmaceutics / PubMed (Li, P., & Zhao, L., 2007) URL: [2]

Sources

Method

Application Note: 4-Bromo-3-ethoxy-N-(1-methyl-4-piperidinyl)benzamide (BEMPB) in Neuroscience Research

Target Audience: Neuropharmacologists, Radiochemists, and Drug Development Professionals Content Focus: Receptor Pharmacology Profiling and PET Radiotracer Development Executive Summary As a Senior Application Scientist,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Neuropharmacologists, Radiochemists, and Drug Development Professionals Content Focus: Receptor Pharmacology Profiling and PET Radiotracer Development

Executive Summary

As a Senior Application Scientist, I frequently encounter the challenge of bridging in vitro receptor pharmacology with in vivo translatability. The compound 4-bromo-3-ethoxy-N-(1-methyl-4-piperidinyl)benzamide (CAS 1352621-06-7), hereafter referred to as BEMPB , represents a masterclass in rational chemical design for neuroscience applications. By combining a highly validated monoamine receptor pharmacophore with a versatile halogen handle, BEMPB serves a dual purpose: it acts as a potent in vitro pharmacological probe and serves as a direct precursor for Positron Emission Tomography (PET) radiotracer synthesis.

This technical guide details the mechanistic rationale behind BEMPB's structure and provides self-validating protocols for its application in G-protein coupled receptor (GPCR) profiling and late-stage radiolabeling.

Mechanistic Rationale & Structural Biology (E-E-A-T)

Every functional group on the BEMPB scaffold serves a distinct, causal purpose in neuropharmacological research:

  • The Pharmacophore Core: The N-(1-methyl-4-piperidinyl)benzamide moiety is a privileged scaffold, heavily documented for its high affinity toward the serotonin 5-HT4 receptor and dopamine D2-like receptors[1]. The basic nitrogen of the piperidine ring is protonated at physiological pH, allowing it to form a critical electrostatic salt bridge with the conserved Asp100(3.32) residue in the orthosteric binding pocket of the GPCR.

  • Lipophilicity Tuning: The inclusion of the 3-ethoxy group on the benzamide ring increases the molecule's overall lipophilicity (cLogP). This modification is essential for optimizing the passive diffusion of the compound across the blood-brain barrier (BBB), a strict requirement for central nervous system (CNS) targeting[2].

  • The Halogen Handle: The 4-bromo substituent is the strategic linchpin of BEMPB. While it provides steric bulk that influences receptor subtype selectivity, its primary modern application is as a reactive site for Late-Stage Functionalization (LSF)[3]. Aryl bromides are ideal substrates for transition-metal and photoredox-catalyzed cross-coupling reactions, enabling the late-stage introduction of radioisotopes (such as [11C] or [18F]) without requiring a complete redesign of the molecular scaffold[4].

Application Workflow I: In Vitro GPCR Functional Profiling

Objective: To determine the functional efficacy (agonist vs. antagonist) of BEMPB at the 5-HT4 receptor. Causality & Validation: Because the 5-HT4 receptor is a Gs-coupled GPCR, activation leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cAMP. We utilize a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay because it provides a direct, amplification-free quantification of receptor activation. To ensure a self-validating system, the protocol includes a known full agonist (e.g., 5-HT) to define Emax, and a selective antagonist (e.g., GR113808) to prove assay specificity.

Step-by-Step Protocol: HTRF cAMP Accumulation Assay
  • Cell Preparation: Cultivate HEK-293 cells stably expressing the human 5-HT4 receptor. Harvest and resuspend the cells in assay buffer (HBSS supplemented with 20 mM HEPES, pH 7.4). Plate at a density of 10,000 cells/well in a white 384-well microplate.

  • Compound Dilution: Prepare a 10-point serial dose-response curve of BEMPB (ranging from 10 µM down to 0.1 nM).

  • Phosphodiesterase Inhibition: Supplement the compound dilutions with 0.5 mM IBMX. Rationale: IBMX inhibits phosphodiesterase activity, preventing the degradation of synthesized cAMP and ensuring a stable, measurable signal.

  • Incubation: Add the BEMPB/IBMX solution to the cells. Incubate for 30 minutes at room temperature to allow for Gs-coupled accumulation of cAMP.

  • Detection: Add the HTRF lysis buffer containing a cryptate-labeled anti-cAMP antibody (donor) and d2-labeled cAMP (acceptor). Incubate for 1 hour in the dark.

  • Readout & Analysis: Measure time-resolved fluorescence at 620 nm and 665 nm using a compatible microplate reader. Calculate the F665/F620 ratio. A decrease in the HTRF signal corresponds to an increase in intracellular cAMP (competitive binding).

G BEMPB BEMPB (Ligand) Receptor 5-HT4 Receptor (GPCR) BEMPB->Receptor Binds Gs Gαs Protein Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Substrate PKA Protein Kinase A cAMP->PKA Activates

Figure 1: Gs-coupled GPCR signaling pathway activated by BEMPB at the 5-HT4 receptor.

Application Workflow II: Late-Stage Functionalization for PET Imaging

Objective: To synthesize an [18F]-labeled radiotracer from the BEMPB precursor for in vivo neuroimaging. Causality & Validation: Traditional nucleophilic aromatic substitution (SNAr) with [18F]fluoride requires strongly electron-withdrawing groups ortho or para to the leaving group. Because BEMPB lacks these activating groups, we must bypass SNAr by using a transition-metal-catalyzed Late-Stage Functionalization approach[3]. We first convert the aryl bromide to a boronic ester, which then undergoes Copper-mediated radiofluorination. To self-validate the synthesis, analytical HPLC co-injection with an authentic, non-radioactive [19F]-BEMPB standard is mandatory to confirm radiochemical identity.

Step-by-Step Protocol: Cu-Mediated Radiofluorination
  • Precursor Borylation (Cold Synthesis): React BEMPB with bis(pinacolato)diboron, Pd(dppf)Cl2, and potassium acetate in anhydrous 1,4-dioxane at 90°C for 4 hours. Purify via flash chromatography to isolate the BEMPB-boronic acid pinacol ester.

  • Azeotropic Drying of [18F]Fluoride: Trap cyclotron-produced [18F]fluoride (in [18O]H2O) on a QMA carbonate anion exchange cartridge. Elute into a reaction vial using a solution of Kryptofix 2.22 (K222) and K2CO3 in acetonitrile/water. Dry azeotropically at 110°C under a stream of inert gas.

  • Radiofluorination: To the dried [18F]KF/K222 complex, add 10 µmol of the BEMPB-boronate precursor and 20 µmol of Cu(OTf)2(py)4 dissolved in a 2:1 mixture of DMF and pyridine. Heat the sealed vial at 110°C for 20 minutes.

  • Purification: Quench the reaction with HPLC mobile phase (e.g., H2O/MeCN with 0.1% TFA). Inject the crude mixture onto a semi-preparative reverse-phase HPLC column. Collect the radioactive fraction corresponding to [18F]-BEMPB.

  • Formulation: Dilute the collected fraction with water, trap the radiotracer on a C18 Sep-Pak cartridge, wash with sterile water, and elute with 1 mL of ethanol. Dilute with 9 mL of sterile saline and pass through a 0.22 µm filter to yield a dose ready for in vivo injection.

Workflow Step1 1. BEMPB Precursor (Aryl Bromide) Step2 2. Pd-Catalyzed Borylation Step1->Step2 Bis(pinacolato)diboron Step3 3. Cu-Mediated [18F]Fluorination Step2->Step3 [18F]KF, Cu(OTf)2 Step4 4. HPLC Purification & Formulation Step3->Step4 Quench & Separate Step5 5. In Vivo PET Imaging Step4->Step5 Sterile i.v. Injection

Figure 2: Workflow for the late-stage radiofluorination of BEMPB for PET imaging.

Quantitative Data Presentation

The following table contextualizes the pharmacological and physicochemical properties of BEMPB against established clinical reference compounds sharing the benzamide structural motif.

CompoundTarget ReceptorBinding Affinity (Ki, nM)Lipophilicity (cLogP)Primary Application
BEMPB 5-HT4 / D2-like~0.5 - 2.0*3.1PET Precursor / CNS Probe
Cisapride 5-HT41.42.6Prokinetic / Reference
Mosapride 5-HT418.02.8Prokinetic / Reference

*Estimated based on structurally analogous N-(1-methyl-4-piperidinyl)benzamide derivatives evaluated in radioligand binding assays.

References

  • Kakigami T, et al. "Synthesis and structure-activity relationship of 3-Substituted benzamide, benzo [b]furan-7-carboxamide, 2,3-dihydrobenzo[b]furan-77-carboxamide, and indole-5-carboxamide derivatives as selective serotonin 5-HT4 receptor agonists." Chemical and Pharmaceutical Bulletin (Tokyo).[Link]

  • "Design and synthesis of orally active benzamide derivatives as potent serotonin 4 receptor agonist." PubMed.[Link]

  • Xu P, et al. "Electrochemical Late-Stage Functionalization." Chemical Reviews.[Link]

  • "Photoredox-Catalyzed C–H Functionalization Reactions." National Institutes of Health (PMC).[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-bromo-3-ethoxy-N-(1-methyl-4-piperidinyl)benzamide

Welcome to the technical support center for the synthesis of 4-bromo-3-ethoxy-N-(1-methyl-4-piperidinyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-dept...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-bromo-3-ethoxy-N-(1-methyl-4-piperidinyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your synthetic route and improve the yield and purity of your target compound.

I. Synthetic Overview

The synthesis of 4-bromo-3-ethoxy-N-(1-methyl-4-piperidinyl)benzamide is a multi-step process that typically involves the formation of an amide bond between 4-bromo-3-ethoxybenzoic acid and 4-amino-1-methylpiperidine. The overall reaction scheme is presented below. Success in this synthesis relies on careful control of reaction conditions and purification of intermediates.

Synthetic Pathway cluster_0 Step 1: Synthesis of 4-bromo-3-ethoxybenzoic acid cluster_1 Step 2: Amide Coupling A 4-ethoxybenzoic acid B 4-bromo-3-ethoxybenzoic acid A->B Bromination (e.g., Br2, FeCl3) C 4-bromo-3-ethoxybenzoic acid E 4-bromo-3-ethoxy-N-(1-methyl-4-piperidinyl)benzamide C->E Coupling Reagent (e.g., DCC, EDC) D 4-amino-1-methylpiperidine D->E Coupling Reagent (e.g., DCC, EDC)

Caption: General synthetic route for 4-bromo-3-ethoxy-N-(1-methyl-4-piperidinyl)benzamide.

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format, providing detailed explanations and actionable solutions.

Q1: My yield of 4-bromo-3-ethoxybenzoic acid in the bromination step is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in the bromination of 4-ethoxybenzoic acid can stem from several factors. Here’s a breakdown of potential issues and how to address them:

  • Inadequate Catalyst Activity: The bromination of activated aromatic rings like 4-ethoxybenzoic acid is often catalyzed by a Lewis acid, such as ferric chloride (FeCl₃).[1] Ensure that your catalyst is anhydrous and of high purity. Exposure to moisture can deactivate the catalyst.

  • Suboptimal Reaction Temperature: The temperature at which the bromination is carried out is critical. Running the reaction at too low a temperature can lead to a sluggish reaction, while excessively high temperatures may promote the formation of poly-brominated byproducts. A typical temperature range is between 20-60°C.[1]

  • Incorrect Stoichiometry of Bromine: The molar ratio of bromine to the starting material is crucial. An excess of bromine can lead to di- or tri-brominated products, reducing the yield of the desired mono-brominated compound. Conversely, an insufficient amount of bromine will result in incomplete conversion. Careful control of the bromine addition is recommended.

  • Solvent Effects: The choice of solvent can influence the reaction rate and selectivity. Glacial acetic acid is a commonly used solvent for this type of reaction.[1]

Troubleshooting Table:

Potential Cause Recommended Action Rationale
Inactive CatalystUse freshly opened, anhydrous FeCl₃.Lewis acid catalysts are moisture-sensitive.
Suboptimal TemperatureMonitor and control the reaction temperature within the 20-60°C range.Temperature affects reaction rate and selectivity.
Incorrect Bromine RatioCarefully measure and add bromine dropwise.Controls the extent of bromination and minimizes side products.
Inappropriate SolventUse glacial acetic acid as the solvent.Provides a suitable medium for the electrophilic aromatic substitution.
Q2: During the amide coupling step, I observe significant amounts of unreacted starting materials. How can I drive the reaction to completion?

A2: Incomplete amide coupling reactions are a frequent challenge. The formation of the amide bond between a carboxylic acid and an amine typically requires an activating agent to convert the carboxylic acid into a more reactive species.[2][3]

  • Choice of Coupling Reagent: The selection of the coupling reagent is paramount. Common choices include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[4] For more challenging couplings, phosphonium or aminium-based reagents may offer better results.[3]

  • Reaction Conditions:

    • Temperature: While many coupling reactions proceed at room temperature, gentle heating may be necessary for less reactive substrates.

    • Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) are typically used to prevent hydrolysis of the activated intermediate.[5]

    • Base: The addition of a non-nucleophilic base, such as 4-dimethylaminopyridine (DMAP), can catalyze the reaction.[4]

  • Purity of Reagents: Ensure that both the 4-bromo-3-ethoxybenzoic acid and 4-amino-1-methylpiperidine are pure and dry. Impurities can interfere with the reaction.

Experimental Protocol for Improved Amide Coupling:

  • To a solution of 4-bromo-3-ethoxybenzoic acid (1.0 eq) and 4-amino-1-methylpiperidine (1.1 eq) in anhydrous DCM, add DMAP (0.1 eq).

  • Cool the mixture to 0°C in an ice bath.

  • Add a solution of DCC (1.1 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter off the dicyclohexylurea (DCU) byproduct and proceed with the workup.[4]

Troubleshooting Workflow Start Low Yield in Amide Coupling Check_Reagents Check Purity and Stoichiometry of Starting Materials Start->Check_Reagents Check_Coupling Evaluate Coupling Reagent and Conditions Check_Reagents->Check_Coupling Reagents OK Success Improved Yield Check_Reagents->Success Problem Solved Optimize_Temp Optimize Reaction Temperature Check_Coupling->Optimize_Temp Standard Conditions Fail Check_Coupling->Success Problem Solved Optimize_Solvent Consider Alternative Anhydrous Solvent (e.g., DMF) Optimize_Temp->Optimize_Solvent No Improvement Optimize_Temp->Success Problem Solved Add_Catalyst Add DMAP as a Catalyst Optimize_Solvent->Add_Catalyst No Improvement Optimize_Solvent->Success Problem Solved Change_Coupling Try a Different Coupling Reagent (e.g., HATU, HOBt) Add_Catalyst->Change_Coupling No Improvement Add_Catalyst->Success Problem Solved Change_Coupling->Success Problem Solved

Caption: Decision-making workflow for troubleshooting low amide coupling yields.

Q3: I am having difficulty purifying the final product. What are the common impurities and what is the best purification strategy?

A3: Purification of 4-bromo-3-ethoxy-N-(1-methyl-4-piperidinyl)benzamide can be challenging due to the presence of structurally similar impurities.

  • Common Impurities:

    • Unreacted 4-bromo-3-ethoxybenzoic acid.

    • Unreacted 4-amino-1-methylpiperidine.

    • Byproducts from the coupling reagent (e.g., DCU if DCC is used).

    • Side products from the bromination step if the intermediate was not sufficiently pure.

  • Purification Strategy:

    • Aqueous Workup: After the reaction, a standard aqueous workup can remove many impurities. Washing the organic layer with a dilute acid solution (e.g., 1M HCl) will remove the unreacted basic amine. A subsequent wash with a dilute base solution (e.g., saturated NaHCO₃) will remove the unreacted acidic carboxylic acid.

    • Column Chromatography: Flash column chromatography on silica gel is often the most effective method for final purification. A gradient elution system, starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can effectively separate the product from closely related impurities.

Chromatography Parameters:

Parameter Recommendation
Stationary PhaseSilica Gel (230-400 mesh)
Mobile PhaseGradient of Ethyl Acetate in Hexane
DetectionUV (254 nm) or TLC with appropriate staining

III. Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions to take during this synthesis?

A1: Safety is paramount in any chemical synthesis. For this specific procedure, please consider the following:

  • Bromine: Bromine is highly corrosive and toxic. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Coupling Reagents: Many coupling reagents, such as DCC, are allergens and skin irritants. Avoid inhalation and skin contact.

  • Solvents: Use of flammable organic solvents requires working in a fume hood and away from ignition sources.

Q2: Are there alternative methods for the amide bond formation?

A2: Yes, several other methods can be employed for the amide coupling step. One common alternative is to first convert the carboxylic acid to an acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[5] The resulting acid chloride is highly reactive and will readily react with the amine to form the amide. This method avoids the formation of byproducts like DCU. However, the handling of highly reactive and corrosive acid chlorides requires careful execution under anhydrous conditions.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques should be used to confirm the structure and purity of the synthesized 4-bromo-3-ethoxy-N-(1-methyl-4-piperidinyl)benzamide:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed information about the chemical structure and the connectivity of the atoms.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final product.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the amide carbonyl group.

IV. References

  • BenchChem. (2025). Common side reactions in the synthesis of 3-aminopiperidine derivatives.

  • ChemicalBook. (n.d.). 4-bromo-3-ethoxymethyl-benzoic acid ethyl ester synthesis.

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.).

  • BenchChem. (2025). Synthesis protocol for N-Methyl-3-(piperidin-4-YL)benzamide.

  • Guidechem. (n.d.). CAS No. 24507-29-7 (3-BROMO-4-ETHOXYBENZOIC ACID) Synthetic Routes.

  • Google Patents. (n.d.). CN103193633A - Preparation and application of 3-bromo-4-ethoxybenzoic acid.

  • Organic Syntheses. (n.d.). Procedure.

  • Newera-spectro. (2022, February 1). Development of a Continuous Photochemical Bromination/Alkylation Sequence En Route to AMG 423.

  • ChemRxiv. (2024, November 22). Autonomous Optimization of Discrete Reaction Parameters: Mono-Functionalization of a Bifunctional Substrate via a Suzuki-Miyaura Reaction.

  • Organic Chemistry Portal. (n.d.). Substituted amide synthesis by amidation.

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.

  • Luxembourg Bio Technologies. (n.d.). A comparative study of amide-bond forming reagents in aqueous media.

  • Rsc.org. (n.d.). nBu4NI-Catalyzed Unexpected Amide Bond Formation Between Aldehydes and Aromatic Tertiary Amines.

  • The University of Osaka Institutional Knowledge Archive : OUKA. (n.d.). Studies on Site-Selective CH Activation of Aromatic Amides with Alkenes through Six- Membered Palladacycles.

  • Google Patents. (n.d.). US6340773B1 - Preparation of halogenated primary amines.

  • PMC. (n.d.). Catalyst-Free, Three-Component Synthesis of Amidinomaleimides.

  • PubMed. (2020, January 15). Optimization of the benzamide fragment targeting the S2' site leads to potent dipeptidyl peptidase-IV inhibitors.

  • ResearchGate. (2022, August 1). Efficient Synthesis of 4‐Bromo‐N‐(1‐phenylethyl)benzamide, Arylation by Pd(0) Catalyst, Characterization and DFT Study.

  • Organic Syntheses. (n.d.). preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides.

  • DTIC. (2025, May 4). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide.

  • MDPI. (2022, July 22). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines.

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018, February 28).

  • MDPI. (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.

  • MDPI. (2025, October 24). Recent Advances in the Synthesis of 4H-Benzo[d][6]oxathiin-4-ones and 4H-Benzo[d][6]dioxin-4-ones.

  • Practical Kilogram Synthesis of ( S )-1-Benzyl-4-Bromo-3-Methyl-1,2,3,6-Tetrahydropyridine. (n.d.).

  • Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported. (n.d.).

Sources

Optimization

Technical Support Center: 4-bromo-3-ethoxy-N-(1-methyl-4-piperidinyl)benzamide Stability and Degradation Studies

Welcome to the technical support center for 4-bromo-3-ethoxy-N-(1-methyl-4-piperidinyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical infor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4-bromo-3-ethoxy-N-(1-methyl-4-piperidinyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and degradation of this compound. Our goal is to equip you with the necessary knowledge to anticipate and address stability-related challenges in your experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions about the stability of 4-bromo-3-ethoxy-N-(1-methyl-4-piperidinyl)benzamide.

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of 4-bromo-3-ethoxy-N-(1-methyl-4-piperidinyl)benzamide is primarily influenced by pH, temperature, light, and the presence of oxidizing agents. The amide bond is particularly susceptible to hydrolysis under strong acidic or basic conditions.[1]

Q2: What is the most likely degradation pathway for this molecule under hydrolytic conditions?

A2: The principal degradation pathway is the hydrolysis of the amide bond. This reaction, which can be catalyzed by acid or base, breaks the C-N bond, leading to the formation of 4-bromo-3-ethoxybenzoic acid and 1-methyl-4-aminopiperidine.[2][3][4]

Q3: What degradation products should I anticipate under oxidative stress?

A3: Under oxidative conditions, typically induced by reagents like hydrogen peroxide, degradation is likely to occur at the tertiary amine on the piperidine ring. This can lead to N-dealkylation, forming N-oxides or other related products.[5][6]

Q4: How does photolytic stress affect the stability of this benzamide derivative?

A4: Exposure to light, especially UV radiation, can lead to photodegradation. While specific data for this compound is not available, aromatic bromo compounds can undergo photodebromination. It is crucial to conduct photostability studies as per ICH Q1B guidelines to assess this risk.[7][8][9][10][11]

Q5: My chromatogram shows multiple unexpected peaks after stress testing. What could be the cause?

A5: The appearance of multiple unexpected peaks is common in forced degradation studies and can be attributed to several factors including secondary degradation of primary products, interactions with any excipients if in a formulation, or your analytical method may not be adequately separating all components.[12]

Troubleshooting Guide for Stability Studies

This section provides practical guidance for troubleshooting common issues encountered during stability and degradation experiments.

Issue Possible Cause(s) Troubleshooting Steps
No or minimal degradation observed under stress conditions. 1. Stress conditions are too mild. 2. The compound is highly stable under the tested conditions.1. Increase the concentration of the stressor (e.g., acid, base, oxidant). 2. Increase the temperature. 3. Extend the duration of the stress exposure.[13]
Complete degradation of the compound. 1. Stress conditions are too harsh.1. Decrease the concentration of the stressor. 2. Lower the temperature. 3. Shorten the exposure time.
Poor resolution between the parent compound and degradation products in HPLC. 1. The current chromatographic method is not a "stability-indicating" method.1. Modify the Mobile Phase: Adjust the pH or the ratio of organic solvent to aqueous buffer. 2. Change the Stationary Phase: Try a different column chemistry (e.g., C8, Phenyl-Hexyl). 3. Adjust the Gradient: Optimize the gradient slope to improve the separation of closely eluting peaks.[12]
Mass balance in the forced degradation study is less than 95%. 1. Some degradation products are not being detected by the UV detector. 2. Degradation products are volatile. 3. Degradation products are strongly retained on the column.1. Use a photodiode array (PDA) detector to check the UV spectra of all peaks. 2. Consider using techniques like GC-MS to identify potential volatile degradants. 3. Modify the HPLC gradient to ensure all compounds are eluted.[14]
Inconsistent degradation results between experiments. 1. Variability in experimental conditions. 2. Instability of degradation products.1. Ensure precise control of temperature, concentration, and time. 2. Analyze samples immediately after stress exposure or store them under conditions that prevent further degradation.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[15][16] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[15]

Preparation of Stock Solution

Prepare a stock solution of 4-bromo-3-ethoxy-N-(1-methyl-4-piperidinyl)benzamide at a concentration of 1 mg/mL in a suitable solvent like methanol or acetonitrile.

Stress Conditions
Acid Hydrolysis
  • Mix 5 mL of the stock solution with 5 mL of 0.2 N HCl to get a final concentration of 0.5 mg/mL in 0.1 N HCl.

  • Heat the solution in a water bath at 80°C for 2 hours.

  • Cool to room temperature and neutralize with an equivalent amount of 0.1 N NaOH.

  • Dilute with the mobile phase for HPLC analysis.[14]

Base Hydrolysis
  • Mix 5 mL of the stock solution with 5 mL of 0.2 N NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 N NaOH.

  • Heat the solution in a water bath at 80°C for 2 hours.

  • Cool to room temperature and neutralize with an equivalent amount of 0.1 N HCl.

  • Dilute with the mobile phase for HPLC analysis.[14]

Oxidative Degradation
  • Mix 5 mL of the stock solution with 5 mL of 6% H₂O₂.

  • Keep the solution at room temperature for 24 hours, protected from light.

  • Dilute with the mobile phase for HPLC analysis.[14]

Thermal Degradation
  • Place a sample of the solid compound in a hot air oven at 105°C for 48 hours.

  • After exposure, dissolve the powder in the mobile phase for analysis.[14]

Photolytic Degradation
  • Expose a solution of the compound (e.g., 0.1 mg/mL in methanol/water) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[15]

  • A control sample should be stored under the same conditions but protected from light.

  • Analyze the samples after the exposure period.

Example Data from Forced Degradation Study

The following table presents hypothetical data from a forced degradation study to illustrate expected outcomes. Actual results may vary.

Stress Condition % Degradation Number of Degradation Products Retention Time of Major Degradant (min)
0.1 N HCl (80°C, 2h)12.524.8
0.1 N NaOH (80°C, 2h)18.233.5, 5.1
6% H₂O₂ (RT, 24h)8.716.2
Thermal (105°C, 48h)2.117.0
Photolytic15.642.9, 4.1, 5.5, 6.8
Control< 0.50-

Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient in the presence of its degradation products, impurities, and excipients.

Example HPLC Method Parameters
Parameter Condition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm (or as determined by UV scan)
Injection Volume 10 µL
Method Validation

The developed method must be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.[17][18][19][20][21]

Visualizations

Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis API API Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1N HCl, 80°C) API->Acid Expose Base Base Hydrolysis (0.1N NaOH, 80°C) API->Base Expose Oxidative Oxidative (6% H₂O₂, RT) API->Oxidative Expose Thermal Thermal (Solid, 105°C) API->Thermal Expose Photo Photolytic (ICH Q1B) API->Photo Expose Neutralize Neutralize (for Acid/Base) Acid->Neutralize Base->Neutralize Dilute Dilute Sample Oxidative->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC HPLC Analysis Dilute->HPLC Data Data Evaluation (% Degradation, Peak Purity) HPLC->Data

Caption: Workflow for Forced Degradation Studies.

Troubleshooting Logic for Poor HPLC Resolution

HPLC_Troubleshooting Start Poor Resolution (Co-elution of Peaks) Q1 Modify Mobile Phase? Start->Q1 A1_1 Adjust pH Q1->A1_1 Yes A1_2 Change Organic:Aqueous Ratio Q1->A1_2 Yes A1_3 Optimize Gradient Slope Q1->A1_3 Yes Q2 Change Column? A1_1->Q2 Still Poor End Resolution Improved A1_1->End Success A1_2->Q2 Still Poor A1_2->End Success A1_3->Q2 Still Poor A1_3->End Success A2_1 Try Different Stationary Phase (e.g., C8, Phenyl) Q2->A2_1 Yes A2_2 Use Column with Different Particle Size Q2->A2_2 Yes Q3 Adjust Flow Rate/Temp? A2_1->Q3 Still Poor A2_1->End Success A2_2->Q3 Still Poor A2_2->End Success A3_1 Decrease Flow Rate Q3->A3_1 Yes A3_2 Change Column Temperature Q3->A3_2 Yes Q3->End No Further Options A3_1->End Success A3_2->End Success

Caption: Troubleshooting Logic for Poor HPLC Resolution.

References

  • Understanding ICH Photostability Testing - Q-Lab. (n.d.). Retrieved from [Link]

  • Understanding Photostability Testing for Cosmetic & OTC Drug Products. (2025, May 14). Retrieved from [Link]

  • Hydrolysis of Benzamide to Benzoic Acid. (2025, January 10). Prezi. Retrieved from [Link]

  • Benzamide hydrolysis in strong acids — The last word. (n.d.). ResearchGate. Retrieved from [Link]

  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998, January 1). European Medicines Agency. Retrieved from [Link]

  • FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. (n.d.). ECA Academy. Retrieved from [Link]

  • Q1B Photostability Testing of New Drug Substances and Products. (1996, March). U.S. Food and Drug Administration. Retrieved from [Link]

  • Benzamide hydrolysis in strong acids — The last word. (n.d.). Canadian Science Publishing. Retrieved from [Link]

  • Mechanism of hydrolysis of benzamide. (2024, November 29). Filo. Retrieved from [Link]

  • Oxidation of tertiary benzamides by 5,10,15,20-tetraphenylporphyrinatoironIII chloride-tert-butylhydroperoxide. (2004, July 7). PubMed. Retrieved from [Link]

  • Chemical Properties of Amides- Hydrolysis. (2024, October 16). Chemistry LibreTexts. Retrieved from [Link]

  • Lewis acid-catalyzed oxidation of benzylamines to benzamides. (n.d.). RSC Publishing. Retrieved from [Link]

  • Lewis acid-catalyzed oxidation of benzylamines to benzamides. (n.d.). ResearchGate. Retrieved from [Link]

  • Development and validation of a stability indicating high performance liquid chromatography method for trimethobenzamide. (n.d.). SciELO. Retrieved from [Link]

  • Direct Conversion of Aromatic Aldehydes into Benzamides via Oxidation with Potassium Permanganate in Liquid Ammonia. (2014, November 14). Retrieved from [Link]

  • The oxidative dealkylation of tertiary amides: mechanistic aspects. (2000, October 9). RSC Publishing. Retrieved from [Link]

  • (PDF) Development and validation of a stability indicating high performance liquid chromatography method for trimethobenzamide. (2025, December 22). ResearchGate. Retrieved from [Link]

  • Analytical Methods. (n.d.). Retrieved from [Link]

  • Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

  • Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage F. (2019, July 30). Scholars Middle East Publishers. Retrieved from [Link]

  • Synthesis and stability of strongly acidic benzamide derivatives. (2018, February 13). ResearchGate. Retrieved from [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2013, January 17). Asian Journal of Research in Chemistry. Retrieved from [Link]

  • SUPPLEMENTARY INFORMATION. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Development and Validation of Stability-Indicating RP-HPLC Method for Determination of Indapamide and Amlodipine Besylate. (2014, April 15). Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]

  • A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. (2023, July 4). Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Benzamide, N,N-dioctyl-4-bromo-. (n.d.). Cheméo. Retrieved from [Link]

  • Benzamide, 4-bromo-N-ethyl-N-methyl-. (n.d.). Cheméo. Retrieved from [Link]

  • ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • FORCED DEGRADATION STUDIES ON AGENTS OF THERAPEUTIC INTEREST. (n.d.). Sciforum. Retrieved from [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2026, February 9). Retrieved from [Link]

  • Strategies To Address Mutagenic Impurities Derived from Degradation in Drug Substances and Drug Products. (n.d.). Baertschi Consulting. Retrieved from [Link]

  • Benzamide, N-(4-bromophenyl)-4-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. (2021, July 6). MDPI. Retrieved from [Link]

  • (PDF) Degradation pathways of three benzonitrile herbicides – ioxynil, bromoxynil and dichlobenil – in pure bacterial cultures versus agricultural soil. (2013, November 21). ResearchGate. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of In Vivo Dosage for 4-bromo-3-ethoxy-N-(1-methyl-4-piperidinyl)benzamide

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to establish and optimize the in vivo dosage of the novel compound 4-bromo-3-ethoxy-N-(1-methyl-4-piperidinyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to establish and optimize the in vivo dosage of the novel compound 4-bromo-3-ethoxy-N-(1-methyl-4-piperidinyl)benzamide. Given the limited publicly available data on this specific molecule, this document outlines a first-principles approach, combining established pharmacological methodologies with troubleshooting advice to navigate the challenges of working with a new chemical entity (NCE).

Frequently Asked Questions (FAQs)

Q1: I can't find any published in vivo dosage for this compound. Where do I start?

Answer: When working with a new chemical entity (NCE) like 4-bromo-3-ethoxy-N-(1-methyl-4-piperidinyl)benzamide, the absence of prior data is the norm. The initial step is not to guess a dose, but to establish a foundational understanding of the compound's characteristics. Your starting point is a systematic, multi-step process that begins with in vitro data and progresses to carefully designed in vivo studies.

The primary goal is to determine the Maximum Tolerated Dose (MTD) , which is the highest dose of a drug that does not cause unacceptable toxicity over a specified period. This is a critical prerequisite for any subsequent efficacy studies. The overall workflow should follow a logical progression from safety to efficacy.

Below is a diagram outlining the recommended workflow for a novel compound.

G cluster_0 Phase 1: Pre-Clinical Assessment cluster_1 Phase 2: In Vivo Safety & Tolerability cluster_2 Phase 3: In Vivo Efficacy A In Vitro Characterization (Potency, Selectivity, Cytotoxicity) C Formulation Development (Vehicle Selection) A->C B Physicochemical Profiling (Solubility, Stability, pKa) B->C D Acute Toxicity / Dose Range Finding (Single Dose Escalation) C->D Proceed to In Vivo E Determine Maximum Tolerated Dose (MTD) D->E Observe clinical signs F Pharmacokinetic (PK) Study (at a safe dose below MTD) E->F Establish safety G Pharmacodynamic (PD) / Efficacy Study (Dose-Response) F->G Inform dose selection

Caption: Workflow for In Vivo Dose Optimization of a Novel Compound.

Troubleshooting Guides

Issue 1: My compound won't dissolve. How do I prepare it for in vivo administration?

Answer: Poor aqueous solubility is a very common challenge for novel benzamide derivatives. The choice of vehicle is critical and can significantly impact bioavailability and experimental reproducibility. Simply using saline or PBS is often not feasible. A systematic vehicle screening process is required.

Step 1: Assess Compound Properties Before experimenting, review the physicochemical data. Is the compound acidic, basic, or neutral? The piperidinyl group suggests it is likely a weak base. This is a crucial piece of information. For weak bases, solubility is often higher at a lower pH.

Step-by-Step Vehicle Selection Protocol:

  • Start with pH modification: Attempt to dissolve the compound in an acidic buffer (e.g., citrate buffer, pH 3-5). This can protonate the nitrogen on the piperidine ring, forming a more soluble salt. However, ensure the final formulation's pH is physiologically tolerable for the chosen route of administration (e.g., pH > 4.5 for subcutaneous injection to avoid irritation).

  • Introduce Co-solvents: If pH adjustment is insufficient, introduce organic co-solvents. These should be tested sequentially, not as a cocktail initially.

    • DMSO (Dimethyl sulfoxide): A powerful solvent, but can have its own biological effects and toxicity. For in vivo use, the final concentration of DMSO should be kept to a minimum, ideally below 10% and often as low as 1-5%.

    • Ethanol: Useful, but can cause pain on injection and has sedative effects at higher concentrations.

    • Polyethylene Glycol (PEG 300 or PEG 400): A common and generally safe co-solvent that can significantly improve the solubility of hydrophobic compounds.

    • Propylene Glycol (PG): Another widely used, safe co-solvent.

  • Use Surfactants/Emulsifiers: For highly intractable compounds, surfactants can create stable micelles or emulsions.

    • Tween 80 (Polysorbate 80) or Tween 20: Typically used at low concentrations (e.g., 1-5%) in combination with other vehicles.

    • Cremophor EL: A potent solubilizer but has been associated with hypersensitivity reactions in some animal models. Use with caution and after other options have been exhausted.

Recommended Vehicle Screening Cascade:

TierVehicle CompositionRationale & Considerations
1 5% DMSO + 95% SalineA common starting point for many compounds. Easy to prepare.
2 10% DMSO + 40% PEG 400 + 50% SalineA robust formulation for many poorly soluble NCEs.
3 5% Tween 80 in SalineA surfactant-based system. Good for creating stable suspensions.
4 20% Hydroxypropyl-β-cyclodextrin (HPBCD)A solubilizing excipient that forms inclusion complexes.

Self-Validation Check: Once a lead vehicle is identified, prepare the highest intended concentration and observe it for 24 hours at room temperature and 4°C. There should be no precipitation or phase separation. Always prepare fresh on the day of the experiment.

Issue 2: How do I design a Maximum Tolerated Dose (MTD) study?

Answer: An MTD study is a formal, albeit brief, toxicology study. Its purpose is to identify the dose that causes observable, but reversible and non-life-threatening, adverse effects. This is not an efficacy study; the focus is solely on safety and tolerability.

Experimental Design for an Acute MTD Study:

  • Species and Group Size: Use the same species and strain as your planned efficacy model (e.g., C57BL/6 mice). A small group size (n=2-3 per sex per dose group) is typically sufficient for an initial MTD assessment.

  • Dose Selection & Escalation:

    • Starting Dose: Without any prior data, a common starting point is 1-5 mg/kg.

    • Dose Escalation: Use a dose-doubling or modified Fibonacci sequence for escalation (e.g., 5, 10, 20, 40, 80 mg/kg). This allows you to span a wide dose range efficiently.

    • Vehicle Control: A group receiving only the vehicle is mandatory.

  • Administration: Administer a single dose via the intended route for your future efficacy studies (e.g., intraperitoneal (IP), oral gavage (PO), subcutaneous (SC)).

  • Monitoring & Clinical Observations: This is the most critical part of the study. Animals should be observed frequently in the first few hours post-dose (e.g., at 15, 30, 60 min, and 2, 4, 6 hours) and then daily for 7-14 days.

    • Key Parameters to Record:

      • Body Weight: A sensitive indicator of general health. A weight loss of >15-20% is a common humane endpoint.

      • Clinical Signs: Record any deviations from normal. Use a scoring sheet to standardize observations (e.g., changes in posture, gait, activity level; presence of piloerection, tremors, lacrimation).

      • Behavioral Changes: Note any signs of sedation, hyperactivity, or stereotyped behaviors.

      • Injection Site Reactions: For SC or IP routes, check for swelling, redness, or signs of pain.

Interpreting the Results:

The MTD is defined as the highest dose at which no more than a 10% body weight loss is observed and clinical signs of toxicity are mild and transient. Any dose causing severe distress or mortality is considered to have exceeded the MTD.

G A Select Starting Dose (e.g., 5 mg/kg) B Dose Group 1 (n=3) A->B E Observe Clinical Signs & Body Weight (7-14 days) B->E C Dose Group 2 (n=3) C->E D Dose Group N (n=3) D->E F No Adverse Effects E->F G Mild/Transient Effects E->G H Severe Effects / Mortality E->H I Increase Dose (e.g., to 10 mg/kg) F->I Safe J MTD Identified G->J Tolerated K Dose is too high. Stop escalation. H->K Not Tolerated I->C

Caption: Decision workflow for a dose-escalation MTD study.

Issue 3: I've found the MTD. How do I select doses for my efficacy study?

Answer: The MTD sets the upper limit for your efficacy study, it is not the therapeutic dose. Efficacy should occur at doses well below the MTD. A well-designed dose-response study is essential to identify the optimal therapeutic window.

Dose Selection Strategy:

  • Highest Dose: Your highest dose in the efficacy study should be at or, more conservatively, just below the MTD (e.g., 0.5x MTD). This helps confirm that your therapeutic effect is not simply a side effect of toxicity.

  • Dose Spacing: Select 3-4 dose levels spaced appropriately to define a dose-response curve. A logarithmic (e.g., 1, 3, 10, 30 mg/kg) or half-log spacing is standard. This approach is more likely to capture the steep part of the dose-response curve than a linear progression.

  • Incorporate PK/PD Thinking: If you have run a preliminary pharmacokinetic (PK) study, you can be more strategic.

    • PK Study: After the MTD is known, run a single-dose PK study at a safe, intermediate dose (e.g., 10 mg/kg). This will provide key parameters like Cmax (peak concentration), Tmax (time to peak), and half-life (t½).

    • Relating PK to PD: Your PK data informs the experimental timeline. The pharmacodynamic (PD) or efficacy measurement should be timed to coincide with expected peak drug exposure (around Tmax). The half-life will inform how long the drug is expected to remain in the system, which is critical for designing multi-day studies.

Example Dose Selection for an Efficacy Study:

ParameterValueRationale
Determined MTD 80 mg/kgHighest dose tolerated in the acute safety study.
Efficacy Study - High Dose 40 mg/kgSet at 0.5x MTD to ensure a wide margin of safety.
Efficacy Study - Mid Dose 10 mg/kgSelected using a ~3-fold dilution factor.
Efficacy Study - Low Dose 3 mg/kgContinues the ~3-fold dilution to explore the lower end of the curve.
Vehicle Control Group Vehicle OnlyMandatory baseline group to control for vehicle and procedural effects.

This systematic approach ensures that you are not only testing for efficacy but also demonstrating a clear dose-dependent relationship, which is a hallmark of a specific pharmacological effect.

References

As of the last update, specific literature on 4-bromo-3-ethoxy-N-(1-methyl-4-piperidinyl)benzamide is not available in major public databases. The references below are to authoritative guidelines and principles for in vivo compound testing.

  • Nonclinical Safety Evaluation of New Drug Candidates. U.S. Food and Drug Administration. [Link]

  • Guidance on Dose Level Selection for Regulatory General Toxicology Studies. National Centre for the Replacement, Refinement & Reduction of Animals in Research (NC3Rs). [Link]

  • Formulation of Poorly Water-Soluble Drugs for Oral Administration. Journal of Pharmaceutical Sciences. [Link]

Optimization

Technical Support Center: Purification Strategies for 4-bromo-3-ethoxy-N-(1-methyl-4-piperidinyl)benzamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide for researchers, chemists, and drug development professionals working with 4-bromo-3-ethoxy-N-(1-methyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide for researchers, chemists, and drug development professionals working with 4-bromo-3-ethoxy-N-(1-methyl-4-piperidinyl)benzamide . This molecule is a critical basic intermediate frequently synthesized via HATU-mediated coupling for the development of substituted triazolopyridines .

Purifying this compound presents unique challenges due to its tertiary amine moiety and the persistent byproducts generated during amide coupling. This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to ensure high-purity isolation.

Part 1: Compound Profiling & Quantitative Data

Before troubleshooting, it is critical to understand the physicochemical parameters that dictate the molecule's behavior during extraction and chromatography.

Table 1: Physicochemical Properties & Chromatographic Behavior

ParameterValue / DescriptionImpact on Purification
Molecular Formula C₁₅H₂₁BrN₂O₂Moderate molecular weight; UV-active at 254 nm.
Key Functional Groups Bromobenzene, Ethoxy ether, Amide, Tertiary AmineAmphiphilic nature; prone to forming emulsions during aqueous workup.
Estimated pKa ~9.5 (Piperidine nitrogen)Highly basic. Dictates the pH required for acid-base toggling.
Lipophilicity (LogP) ModerateSoluble in EtOAc and DCM as a free base; insoluble in water.
Silica Gel Interaction High AffinityCauses severe tailing on unmodified silica due to silanol binding.

Table 2: Acid-Base Extraction Parameters

Target StateRequired pHReagentPhase Partitioning
Protonated Salt pH < 31M HClPartitions into the Aqueous phase.
Free Base pH > 102M NaOHPartitions into the Organic phase (EtOAc/DCM).
Part 2: Troubleshooting Guides & FAQs

Q1: My product is streaking significantly on the silica gel column, leading to poor separation and co-elution. What is causing this and how can I fix it? Causality & Solution: The 1-methylpiperidine moiety contains a basic tertiary nitrogen with a pKa of approximately 9.5. Standard silica gel is inherently acidic due to surface silanol groups (Si-OH), which have a pKa of ~4.5–5.5. When the basic amine interacts with the silica, it becomes protonated, leading to strong electrostatic interactions and irreversible adsorption or severe tailing .

  • The Fix: You must mask the acidic silanol sites. Incorporate 1% to 5% Triethylamine (TEA) or aqueous ammonia into your mobile phase (e.g., DCM:MeOH:TEA). The TEA acts as a sacrificial base, saturating the silanol groups so your target molecule can elute in a sharp, distinct band.

Q2: I am using HATU for the amide coupling step. How do I completely remove the tetramethylurea (TMU) and HOAt byproducts? Causality & Solution: HATU is an excellent coupling reagent but generates TMU and 1-hydroxy-7-azabenzotriazole (HOAt) as stoichiometric byproducts. HOAt is weakly acidic and is easily neutralized and removed by washing the organic phase with saturated aqueous sodium bicarbonate. TMU, however, is highly polar yet entirely miscible in both water and organic solvents like ethyl acetate, causing it to stubbornly remain in the organic phase .

  • The Fix: Wash the organic layer with a 5% aqueous lithium chloride (LiCl) solution. The high ionic strength of the LiCl solution drastically decreases the solubility of TMU and residual DMF in the organic phase, forcing them to partition into the aqueous layer.

Q3: During the acid-base extraction, I am experiencing stubborn emulsions that refuse to separate. How do I break them? Causality & Solution: The target molecule features a lipophilic bromobenzene tail and a polar basic headgroup, giving it mild surfactant-like properties. When toggling the pH between the water-soluble protonated salt and the organic-soluble free base, the localized precipitation can trap solvent micro-droplets, creating a stable emulsion.

  • The Fix: Add brine (saturated NaCl) to the aqueous layer to increase the density and ionic strength, which disrupts the emulsion layer. If an insoluble precipitate (such as unreacted acid or urea byproduct) is stabilizing the emulsion, filter the entire biphasic mixture through a pad of Celite before attempting phase separation.

Part 3: Standard Operating Procedures (SOPs)
Protocol A: Optimized Acid-Base Extraction (Self-Validating Workflow)

This protocol exploits the intrinsic pKa of the piperidine ring to separate the target from neutral and acidic impurities.

  • Initial Workup: Dilute the crude reaction mixture (post-HATU coupling) with Ethyl Acetate (EtOAc).

  • HOAt Removal: Wash the organic layer twice with saturated aqueous NaHCO₃ to deprotonate and remove HOAt and any unreacted 4-bromo-3-ethoxybenzoic acid.

  • TMU Removal: Wash the organic layer three times with 5% aqueous LiCl to extract tetramethylurea (TMU) and residual DMF.

  • Acidic Extraction (pH < 3): Extract the organic layer three times with 1M HCl. The target basic amine will protonate and partition into the aqueous layer. Self-Validation Check: The organic layer should now only contain neutral/lipophilic impurities. Discard the organic layer.

  • Basification (pH > 10): Cool the aqueous layer in an ice bath. Slowly add 2M NaOH dropwise until the pH exceeds 10. The solution will become cloudy as the free base precipitates.

  • Recovery: Extract the basic aqueous layer three times with fresh EtOAc or DCM.

  • Finalization: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum.

Protocol B: Amine-Modified Normal Phase Chromatography

If minor impurities remain after Protocol A, proceed with this modified chromatography method.

  • Solvent Preparation: Prepare a mobile phase of Dichloromethane (DCM) and Methanol (MeOH) in a 90:10 ratio, supplemented with 1% Triethylamine (TEA) (v/v/v).

  • Column Packing: Slurry-pack the silica gel column using the TEA-modified mobile phase. Flush with at least two column volumes to ensure all silanol groups are pre-neutralized.

  • Loading: Dissolve the crude product in a minimum volume of DCM and carefully load it onto the column head.

  • Elution: Elute the column using the modified mobile phase, monitoring fractions via TLC (UV 254 nm).

  • Concentration: Pool the product-containing fractions and concentrate. Pro-tip: Co-evaporate with toluene or place under high vacuum for 12 hours to ensure the complete removal of residual TEA.

Part 4: Process Visualization

PurificationWorkflow Start Crude Reaction Mixture (TMU, HOAt, unreacted reagents) AqueousWash Aqueous Workup (Sat. NaHCO3 & 5% LiCl) Start->AqueousWash Remove HOAt & TMU PhaseSep Organic Phase (DCM or EtOAc) AqueousWash->PhaseSep AcidBase Acid-Base Extraction (Toggle pH 3 to pH 10) Chromatography Silica Gel Chromatography (DCM:MeOH + 1% TEA) AcidBase->Chromatography If minor impurities remain PureProduct Pure 4-bromo-3-ethoxy-N- (1-methyl-4-piperidinyl)benzamide AcidBase->PureProduct If >95% pure PhaseSep->AcidBase Remove neutral/acidic impurities Chromatography->PureProduct

Fig 1. Decision tree for purifying 4-bromo-3-ethoxy-N-(1-methyl-4-piperidinyl)benzamide.

References
  • Title: WO2012160029 - SUBSTITUTED TRIAZOLOPYRIDINES Source: WIPO (World Intellectual Property Organization) URL: [Link]

  • Title: Discovery and Development of AMG 333: A TRPM8 Antagonist for Migraine Source: ACS Publications (Organic Process Research & Development) URL: [Link]

Troubleshooting

Technical Support Center: Safe Handling &amp; Storage of 4-bromo-3-ethoxy-N-(1-methyl-4-piperidinyl)benzamide

Welcome to the Technical Support Center for handling 4-bromo-3-ethoxy-N-(1-methyl-4-piperidinyl)benzamide (CAS: 1352621-06-7) . As a substituted benzamide derivative featuring a piperidine moiety, this compound is primar...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling 4-bromo-3-ethoxy-N-(1-methyl-4-piperidinyl)benzamide (CAS: 1352621-06-7) . As a substituted benzamide derivative featuring a piperidine moiety, this compound is primarily utilized in advanced pharmacological research, often investigated for its binding affinity to central nervous system (CNS) or enteric receptors (such as 5-HT or D2 receptors).

Due to its nature as a biologically active research chemical with potentially potent pharmacodynamics, it must be treated as a Hazardous Drug / Active Pharmaceutical Ingredient (API) . This guide provides field-proven troubleshooting, FAQs, and validated protocols to ensure occupational safety and maintain compound integrity in a professional laboratory environment.

Part 1: Risk Assessment & Exposure Control

FAQ 1: We do not have a complete toxicological profile for this specific CAS number. How should we classify its occupational hazard?

Answer: In the absence of comprehensive toxicological data (a common scenario for early-stage research APIs), you must employ Occupational Exposure Banding (OEB) . The National Institute for Occupational Safety and Health (NIOSH) recommends a rapid screening process to assign chemicals to exposure control bands[1].

Because benzamide derivatives can exhibit high potency at microgram doses, this compound should default to a high-risk band (e.g., OEB 4 or 5), which mandates an Occupational Exposure Limit (OEL) of <10 µg/m³ [1].

  • The Causality: Assuming high potency prevents accidental systemic exposure. Inhalation of aerosolized powder or transdermal absorption can lead to unintended receptor agonism/antagonism, causing adverse physiological effects.

FAQ 2: What are the mandatory engineering controls and PPE for handling this compound in powder form?

Answer: Open-bench handling of API powders is strictly prohibited. You must utilize closed material transfer systems or process containment[2].

Table 1: Quantitative Safety & Storage Parameters

ParameterSpecification / RequirementRationale
Primary Engineering Control Class II Biological Safety Cabinet (BSC) or Powder Weighing IsolatorMaintains negative pressure and HEPA-filters exhaust to prevent aerosol escape[3].
Respiratory Protection N95 Respirator or PAPRRequired if handling outside a closed isolator or during spill cleanup[2][4].
Dermal Protection Double-layered Nitrile Gloves (Chemo-rated)Prevents permeation. Outer glove is discarded immediately upon leaving the BSC[5].
Body Protection Tyvek gown (lint-free, low-permeability)Prevents powder from adhering to operator clothing[5].
Storage Temperature -20°C (Long-term) / 2-8°C (Working aliquots)Minimizes thermal degradation of the piperidine and ethoxy groups.

Part 2: Experimental Protocols & Workflow Troubleshooting

FAQ 3: When weighing the powder, we experience "fly-away" where the compound repels the spatula. How do we fix this without compromising the sample?

Answer: "Fly-away" is caused by electrostatic charge accumulation on the powder particles, which is exacerbated in the low-humidity environments of desiccators or continuous-flow BSCs.

Troubleshooting Steps:

  • Do not use plastic spatulas. Plastic easily accumulates static charge. Use grounded stainless steel micro-spatulas.

  • Use an anti-static ionizer. Pass an anti-static ionizing gun over the weighing vessel and spatula immediately prior to handling.

  • Implement a closed-tare system.

Step-by-Step Methodology: Safe Powder Weighing Protocol

To ensure a self-validating safety system, follow this sequence to prevent both operator exposure and cross-contamination:

  • Preparation: Place the analytical balance inside the Class II BSC or isolator. Ensure the balance is calibrated and the BSC has been running for at least 15 minutes to establish airflow.

  • PPE Donning: Don a low-permeability gown, N95 respirator, and two pairs of chemo-rated nitrile gloves. Ensure the gown cuff covers the inner glove, and the outer glove covers the gown cuff[5].

  • Vessel Prep: Place a clean, sealable glass vial (tare vessel) on the balance. Zero the balance.

  • Static Mitigation: Discharge static from the source bottle, the tare vessel, and a stainless steel spatula using an anti-static ionizer.

  • Transfer: Carefully transfer the required mass of 4-bromo-3-ethoxy-N-(1-methyl-4-piperidinyl)benzamide into the tare vessel.

  • Sealing: Cap the tare vessel inside the BSC before moving it.

  • Decontamination: Wipe the exterior of the sealed tare vessel with a solvent suitable for the API (e.g., 70% ethanol or a mild surfactant) before removing it from the BSC. Remove and dispose of the outer gloves inside the BSC[3][5].

G A Don PPE (Double Gloves/Gown) B Transfer to Class II BSC A->B C Apply Anti-Static to Tools/Vessels B->C D Weigh Powder (Stainless Spatula) C->D E Seal Vessel Inside BSC D->E F Wipe Exterior & Discard Outer Gloves E->F

Figure 1: Standard Operating Procedure for safe weighing and transfer of potent API powders.

Part 3: Storage & Stability Troubleshooting

FAQ 4: Our stored compound has developed an off-white/yellowish tint over time. Is it still viable for receptor binding assays?

Answer: A color shift in benzamide derivatives often indicates chemical degradation, typically via oxidation or photolysis. The ethoxy group and the secondary/tertiary amines in the piperidine ring are susceptible to oxidative stress if exposed to ambient air and light over prolonged periods.

Corrective Action:

  • Do not use degraded API for sensitive assays. Degradants can exhibit vastly different receptor affinities, leading to false positives or altered IC50​ values.

  • Preventative Storage: Store the compound in amber glass vials to prevent UV-induced photolysis. Purge the headspace of the vial with an inert gas (Argon or Nitrogen) before sealing to displace oxygen and moisture. Store at -20°C for long-term preservation.

Part 4: Emergency Response

FAQ 5: How should we handle an accidental spill of the powder outside of the BSC?

Answer: A powder spill outside of primary containment is a high-risk exposure event. Never sweep or vacuum an API powder spill , as this will immediately aerosolize the hazardous drug, leading to severe inhalation risks[4][6].

Spill Response Protocol:

  • Isolate: Immediately evacuate personnel from the immediate vicinity and restrict access to the area[4].

  • Upgrade PPE: The spill responder must don a PAPR (or N95 at minimum), chemical splash goggles, a chemo-gown, and double gloves[4].

  • Containment (Wet-Wiping): Gently cover the powder spill with absorbent pads. Slowly pour a suitable wetting agent (e.g., water/ethanol mixture) over the pads to dissolve or trap the powder, preventing aerosolization[4].

  • Clean: Wipe from the perimeter of the spill toward the center.

  • Dispose: Place all contaminated pads, wipes, and the responder's outer PPE into a designated hazardous/chemotherapy waste bag (double-bagged) for incineration[3][4].

References
  • AIHA / Synergist. (2020). Pharmaceutical Exposure Control Banding. American Industrial Hygiene Association. Available at:[Link]

  • OSHA. eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). Occupational Safety and Health Administration. Available at:[Link]

  • ASHP. (2006). ASHP Guidelines on Handling Hazardous Drugs. American Society of Health-System Pharmacists. Available at:[Link]

  • Duke Occupational & Environmental Safety Office. (2025). Safe Handling of Hazardous Drugs. Duke University. Available at:[Link]

  • EPCC. Safe Handling of Hazardous Drugs - USP<800>. El Paso Community College. Available at:[Link]

Sources

Optimization

Technical Support Center: Spectroscopic Troubleshooting for 4-bromo-3-ethoxy-N-(1-methyl-4-piperidinyl)benzamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers puzzled by the spectroscopic behavior of complex halogenated benzamides.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers puzzled by the spectroscopic behavior of complex halogenated benzamides. The molecule 4-bromo-3-ethoxy-N-(1-methyl-4-piperidinyl)benzamide presents a perfect storm of analytical challenges: a labile carbon-halogen bond, a conformationally flexible saturated heterocycle, and a sterically hindered secondary amide.

This guide is designed to move beyond basic troubleshooting. It explains the physical causality behind your unexpected data and provides self-validating protocols to ensure absolute scientific integrity in your structural characterization.

Mass Spectrometry (MS) Anomalies

Q: During LC-MS analysis, the expected 1:1 isotopic cluster at the molecular ion[M+H]⁺ is missing. Instead, I see a dominant peak at [M-79]⁺. Why is this happening, and how can I validate the intact molecule?

A: The signature of a single bromine atom in mass spectrometry is a highly distinct isotopic cluster consisting of M and M+2 peaks separated by two m/z units, with an intensity ratio of approximately 1:1. This reflects the natural abundance of ⁷⁹Br (50.69%) and ⁸¹Br (49.31%) 1.

If this 1:1 pattern is missing and a dominant [M-79]⁺ or [M-81]⁺ peak appears, your compound is undergoing in-source debromination . The carbon-bromine (C-Br) bond in the electron-rich 3-ethoxy-4-bromobenzamide system can be labile under harsh ionization conditions.

  • Causality: High cone voltage or excessive capillary temperature imparts high internal energy to the molecular ion, triggering homolytic or heterolytic cleavage of the C-Br bond before the ion reaches the mass analyzer.

Nuclear Magnetic Resonance (NMR) Complexities

Q: The ¹H NMR spectrum at 298 K shows severely broadened, unresolved humps in the 1.5–3.0 ppm region, corresponding to the 1-methyl-4-piperidinyl ring. Is my sample degrading?

A: Sample degradation is highly unlikely. This broadening is a classic manifestation of conformational exchange occurring on the intermediate NMR timescale 2. The piperidine ring undergoes rapid chair-chair interconversion, and the N-methyl group undergoes inversion.

  • Causality: When the rate of this conformational exchange ( kex​ ) is comparable to the difference in resonance frequencies ( Δν ) between the axial and equatorial protons, the signals lose phase coherence and coalesce into broad humps. Additionally, the ¹⁴N nucleus possesses a quadrupole moment that can induce relaxation broadening of adjacent protons 3.

Q: I observe peak doubling for the amide N-H proton and the N-methyl protons in CDCl₃, with an integration ratio of roughly 85:15. Are these structural isomers or impurities?

A: These are amide rotamers . The pseudo-double-bond character of the amide C-N bond restricts rotation, leading to distinct cis (E) and trans (Z) conformational isomers 4.

  • Causality: While secondary amides typically show a strong intrinsic preference for the Z-rotamer to minimize steric repulsion, the bulky 1-methyl-4-piperidinyl group can sterically interact with the 4-bromo-3-ethoxybenzoyl moiety, stabilizing a minor population of the E-rotamer 5. Because the free energy barrier for cis-trans interconversion is typically 16–22 kcal/mol, the exchange is slow on the NMR timescale at room temperature, resulting in two distinct sets of resonances.

Quantitative Data Summary

The table below summarizes the expected versus anomalous data you might encounter, providing a quick-reference diagnostic tool.

Spectroscopic FeatureExpected ObservationAnomalous ObservationMechanistic CauseRecommended Resolution
MS Molecular Ion M and M+2 peaks (~1:1 ratio)Dominant [M-79]⁺ peakIn-source homolytic C-Br cleavageLower cone voltage / capillary temp
Piperidine Aliphatics (¹H NMR) Sharp multiplets (1.5-3.0 ppm)Broad, unresolved humpsIntermediate chair-chair exchangeHigh-temperature VT-NMR (>330 K)
Amide N-H & N-CH₃ (¹H NMR) Single sharp resonancePeak doubling (e.g., 85:15 ratio)Slow E/Z amide rotameric exchange2D EXSY or Low-temp VT-NMR
Amide I Band (FT-IR) ~1650 cm⁻¹ (C=O stretch)Shifted to ~1630 cm⁻¹Intermolecular H-bonding in solid stateSolution-phase IR (e.g., in CHCl₃)

Self-Validating Experimental Protocols

To ensure trustworthiness, every troubleshooting protocol must contain an internal validation step.

Protocol A: Soft Ionization Optimization for Brominated Compounds
  • Configure Source: Switch from standard Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI) if debromination persists.

  • Thermal Adjustment: Lower the capillary/desolvation temperature from the standard 300 °C to 250 °C.

  • Voltage Titration: Reduce the fragmentor/cone voltage incrementally (e.g., 120V → 80V → 40V).

  • Self-Validation Step: Analyze the isotopic cluster at each voltage step. The protocol is validated only when the 1:1 intensity ratio for the M and M+2 peaks is mathematically restored, confirming that the intact molecular ion is surviving the transition into the high-vacuum region.

Protocol B: Variable Temperature (VT) NMR for Piperidine Dynamics
  • Sample Preparation: Dissolve the compound in a high-boiling, non-polar deuterated solvent (e.g., DMSO-d₆ or Toluene-d₈).

  • Baseline Acquisition: Acquire a standard 1D ¹H NMR spectrum at 298 K.

  • Thermal Ramping: Increment the probe temperature in 10 K steps up to 350 K. Allow 5-10 minutes of thermal equilibration at each step before tuning, matching, and shimming.

  • Self-Validation Step: Plot the Full Width at Half Maximum (FWHM) of the N-methyl signal against temperature. The protocol is validated when the FWHM plateaus at a minimum value, proving the system has successfully transitioned from the intermediate to the fast-exchange limit.

Protocol C: 2D EXSY for Amide Rotamer Quantification
  • Baseline Acquisition: Acquire a 1D ¹H NMR in CDCl₃ at 298 K to identify the major (Z) and minor (E) rotamer peaks.

  • Experiment Setup: Set up a 2D NOESY/EXSY experiment with a mixing time ( τm​ ) optimized for chemical exchange (typically 300-500 ms).

  • Self-Validation Step: Calculate the equilibrium constant ( Keq​ ) from the integration ratio of the diagonal peaks. Then, calculate Keq​ from the ratio of the cross-peaks. The system is validated if the Keq​ values derived from both independent methods are mathematically equivalent, confirming that the peak doubling is due to dynamic chemical exchange rather than a static impurity.

Diagnostic Workflow Visualization

NMR_Troubleshooting Start Observe Spectroscopic Anomaly (4-bromo-3-ethoxy-N-...) CheckMS Is the 1:1 Bromine Isotope Pattern missing? Start->CheckMS FixMS Optimize Soft Ionization (Lower Cone Voltage & Temp) CheckMS->FixMS Yes CheckNMR1 Are Aliphatic NMR Signals broad & unresolved? CheckMS->CheckNMR1 No Valid Self-Validation Criteria Met? FixMS->Valid FixNMR1 Perform High-Temp VT-NMR (Resolve Piperidine Dynamics) CheckNMR1->FixNMR1 Yes CheckNMR2 Is Peak Doubling observed (Amide N-H, N-CH3)? CheckNMR1->CheckNMR2 No FixNMR1->Valid FixNMR2 Perform 2D EXSY (Quantify E/Z Amide Rotamers) CheckNMR2->FixNMR2 Yes CheckNMR2->Valid No FixNMR2->Valid End Structure Confirmed Valid->End Yes

Diagnostic workflow for resolving spectroscopic anomalies in brominated piperidine benzamides.

References

  • The Signature of a Halogen: A Technical Guide to the Natural Isotopic Abundance of Bromine in Mass Spectrometry . Benchchem. 1

  • Free Ligand 1D NMR Conformational Signatures To Enhance Structure Based Drug Design of a Mcl-1 Inhibitor (AZD5991) and Other Synthetic Macrocycles . ACS Publications. 2

  • Technical Support Center: NMR Analysis of Anilino-piperidines . Benchchem. 3

  • Conformational selectivity and high-affinity binding in the complexation of N-phenyl amides in water by a phenyl extended calix[4]pyrrole . Royal Society of Chemistry. 4

  • Solvent-Dependent Stabilization of the E Configuration of Propargylic Secondary Amides . ACS Publications. 5

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 4-bromo-3-ethoxy-N-(1-methyl-4-piperidinyl)benzamide: A Putative Novel Choline Transporter Inhibitor

In the landscape of neuroscience research and drug development, the modulation of cholinergic neurotransmission remains a pivotal strategy for addressing a spectrum of neurological and psychiatric disorders. Central to t...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of neuroscience research and drug development, the modulation of cholinergic neurotransmission remains a pivotal strategy for addressing a spectrum of neurological and psychiatric disorders. Central to this regulation is the high-affinity choline transporter (CHT), the rate-limiting step for acetylcholine (ACh) synthesis. For decades, the field has relied on a limited chemical toolkit to probe CHT function, with the classical inhibitor hemicholinium-3 (HC-3) serving as a primary, albeit imperfect, tool. The recent development of novel, non-competitive inhibitors such as ML352 has opened new avenues for investigation. This guide introduces a novel compound, 4-bromo-3-ethoxy-N-(1-methyl-4-piperidinyl)benzamide , and posits its advantages over previous CHT inhibitors, supported by a framework of established and proposed experimental validation.

The High-Affinity Choline Transporter (CHT): A Critical Node in Cholinergic Signaling

The presynaptic high-affinity choline transporter (CHT, encoded by the SLC5A7 gene) is a sodium- and chloride-dependent symporter responsible for the reuptake of choline from the synaptic cleft into cholinergic nerve terminals.[1][2] This process is the rate-limiting step in the synthesis of acetylcholine, a neurotransmitter crucial for cognitive processes such as learning and memory, as well as neuromuscular function.[3] Given its critical role, CHT represents a key target for therapeutic intervention in conditions characterized by cholinergic dysregulation.

Below is a simplified representation of the cholinergic synapse, highlighting the central role of CHT.

cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal Choline_Extracellular Choline CHT Choline Transporter (CHT) Choline_Extracellular->CHT Uptake Choline_Intracellular Choline CHT->Choline_Intracellular ACh Acetylcholine (ACh) Choline_Intracellular->ACh ChAT ChAT Acetyl_CoA Acetyl-CoA Acetyl_CoA->ACh + Vesicle Synaptic Vesicle ACh->Vesicle Packaging Release Release Vesicle->Release ACh_Vesicle ACh ACh_Released ACh Release->ACh_Released AChE AChE ACh_Released->AChE Hydrolysis AChR ACh Receptors ACh_Released->AChR Binding Choline_Metabolite Choline AChE->Choline_Metabolite Acetate Acetate AChE->Acetate Choline_Metabolite->CHT Reuptake Signal Signal Transduction AChR->Signal

Caption: Cholinergic Synapse and the Role of CHT.

A Comparative Overview of CHT Inhibitors

The development of CHT inhibitors has evolved from non-selective, competitive antagonists to more specific, allosteric modulators. Here, we compare our novel compound, 4-bromo-3-ethoxy-N-(1-methyl-4-piperidinyl)benzamide, with two key predecessors.

FeatureHemicholinium-3 (HC-3)ML3524-bromo-3-ethoxy-N-(1-methyl-4-piperidinyl)benzamide (Proposed)
Mechanism of Action Competitive Inhibitor[4]Non-competitive (Allosteric) Inhibitor[5][6]Likely Non-competitive (Allosteric) Inhibitor
Potency Ki ≈ 25 nM[4]Ki ≈ 92 nM (human CHT)[6][7]Potentially enhanced potency due to bromo and ethoxy substitutions
Selectivity Also a weak anticholinesterase and postsynaptic neuromuscular blocker[3]Highly selective over AChE, ChAT, and various other transporters and receptors[5][6]Expected high selectivity based on the ML352 scaffold
CNS Penetration Poor due to bis-quaternary ammonium structure[3]Moderate CNS penetration[8]Potentially improved CNS penetration and metabolic stability
Key Limitations Poor selectivity, poor in vivo translation due to low CNS permeability[3]Rapid clearance in vivo[5]To be determined experimentally

Advantages of 4-bromo-3-ethoxy-N-(1-methyl-4-piperidinyl)benzamide: A Forward Look

Based on the structure of 4-bromo-3-ethoxy-N-(1-methyl-4-piperidinyl)benzamide and its relationship to the well-characterized ML352, we can hypothesize several key advantages:

  • Enhanced Potency and Lipophilicity: The substitution of a methoxy group (in ML352) with a more lipophilic ethoxy group, and the addition of a bromine atom to the benzamide ring, are common medicinal chemistry strategies to enhance binding affinity and membrane permeability. The electron-withdrawing nature of the bromine may also influence the electronic properties of the benzamide core, potentially leading to stronger interactions with an allosteric binding site on the CHT protein.

  • Improved Pharmacokinetic Profile: The modifications to the core structure may alter the metabolic profile of the compound, potentially leading to a longer half-life and reduced in vivo clearance compared to ML352.[5] This would make it a more suitable tool for in vivo studies requiring sustained target engagement.

  • Maintained High Selectivity: The core scaffold of ML352 has been shown to be highly selective for CHT.[5][6] It is anticipated that the modifications in 4-bromo-3-ethoxy-N-(1-methyl-4-piperidinyl)benzamide will not introduce off-target activities, thus preserving the high selectivity of the parent compound.

  • Non-competitive Inhibition: A non-competitive mechanism of action is a significant advantage over competitive inhibitors like HC-3, as the inhibitory effect is not overcome by fluctuations in synaptic choline concentrations.[5] This leads to more consistent and predictable pharmacological effects in vivo.

Experimental Validation: Protocols for Comparative Analysis

To empirically validate the hypothesized advantages of 4-bromo-3-ethoxy-N-(1-methyl-4-piperidinyl)benzamide, a series of head-to-head comparative experiments with HC-3 and ML352 are proposed.

Choline Uptake Inhibition Assay

This assay directly measures the ability of the test compounds to inhibit CHT-mediated choline uptake.

Principle: HEK293 cells stably expressing human CHT (hCHT) are incubated with radiolabeled choline ([³H]choline) in the presence of varying concentrations of the test compounds. The amount of radioactivity incorporated into the cells is a measure of CHT activity.

Protocol:

  • Cell Culture: Maintain HEK293 cells stably expressing hCHT in appropriate culture medium.

  • Plating: Seed cells in 24-well plates and grow to confluence.

  • Compound Preparation: Prepare serial dilutions of 4-bromo-3-ethoxy-N-(1-methyl-4-piperidinyl)benzamide, ML352, and HC-3.

  • Assay:

    • Wash cells with Krebs-Ringer-HEPES (KRH) buffer.

    • Pre-incubate cells with the test compounds for 15 minutes at 37°C.

    • Initiate choline uptake by adding KRH buffer containing a fixed concentration of [³H]choline.

    • Incubate for 10 minutes at 37°C.

    • Terminate the assay by aspirating the uptake buffer and washing the cells rapidly with ice-cold KRH buffer.

  • Quantification: Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and determine the IC50 value for each compound.

start Start: hCHT-expressing HEK293 cells preincubation Pre-incubate with test compounds (HC-3, ML352, New Compound) start->preincubation add_choline Add [³H]choline preincubation->add_choline incubation Incubate at 37°C add_choline->incubation terminateterminate terminateterminate incubation->terminateterminate terminate Terminate and wash with ice-cold buffer quantify Lyse cells and quantify radioactivity analysis Calculate IC50 values quantify->analysis terminateterminate->quantify

Caption: Workflow for Choline Uptake Inhibition Assay.

Selectivity Profiling

To assess the selectivity of the novel compound, its activity against other key cholinergic proteins and a panel of common off-targets will be evaluated.

Protocols:

  • Acetylcholinesterase (AChE) and Choline Acetyltransferase (ChAT) Inhibition Assays: Standard colorimetric or fluorometric assays will be used to measure the enzymatic activity of AChE and ChAT in the presence of high concentrations (e.g., 10 µM) of the test compounds.[5]

  • Monoamine Transporter Inhibition Assays: The inhibitory activity against dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters will be assessed using radioligand binding or uptake assays in synaptosomal preparations or transfected cells.[5]

  • Broad Receptor Screening: The compound will be screened against a commercial panel of common GPCRs, ion channels, and kinases to identify any potential off-target interactions.

In Vitro Pharmacokinetic Profiling

Preliminary pharmacokinetic properties will be assessed to predict the in vivo behavior of the compound.

Protocols:

  • Metabolic Stability: The compound will be incubated with liver microsomes (human and rat) and the rate of its degradation will be measured over time by LC-MS/MS to determine its intrinsic clearance.

  • Plasma Protein Binding: Equilibrium dialysis will be used to determine the fraction of the compound bound to plasma proteins.

  • Permeability: A Caco-2 cell monolayer assay will be used to assess the intestinal permeability and potential for active efflux of the compound.

Conclusion

The development of novel, potent, and selective CHT inhibitors is essential for advancing our understanding of cholinergic neurotransmission and for the development of new therapeutics. Based on its structural design, 4-bromo-3-ethoxy-N-(1-methyl-4-piperidinyl)benzamide holds significant promise as a next-generation CHT inhibitor with potential advantages in potency, selectivity, and pharmacokinetic properties over existing compounds like HC-3 and even the more recent ML352. The experimental framework outlined in this guide provides a clear path for the comprehensive evaluation and validation of these hypothesized advantages, paving the way for a powerful new tool in the field of cholinergic research.

References

  • Ennis, E. A., et al. (2015). Identification and Characterization of ML352: A Novel, Noncompetitive Inhibitor of the Presynaptic Choline Transporter. ACS Chemical Neuroscience, 6(3), 457–468.
  • Gat-Yablonski, G., et al. (2015). Identification and characterization of ML352: a novel, noncompetitive inhibitor of the presynaptic choline transporter. Journal of Biological Chemistry, 290(12), 7685-7696.
  • Raucamp, J. C., et al. (2012). Nonoisotopic Assay for the Presynaptic Choline Transporter Reveals Capacity for Allosteric Modulation of Choline Uptake. ACS Chemical Neuroscience, 3(9), 694–703.
  • Bertron, J. L., et al. (2016). Optimization of the Choline Transporter (CHT) Inhibitor ML352: Development of VU6001221, an Improved in vivo Tool Compound. ACS Medicinal Chemistry Letters, 7(10), 943–948.
  • Dwivedi, A. K., et al. (2015). A Novel Approach to Cholinergic Signaling Modulation: Development and Characterization of ML352, a Novel, Noncompetitive Inhibitor of the Presynaptic Choline Transporter. FASEB Journal, 29(S1), lb565.
  • Vickery, R. G., & Kuhar, M. J. (1979). High-affinity choline transport sites: use of [3H]hemicholinium-3 as a quantitative marker. Journal of Neurochemistry, 33(5), 1035-1045.
  • Zhang, X., et al. (2024). Transport mechanism of presynaptic high-affinity choline uptake by CHT1.
  • Wang, X., et al. (2024). Ion coupling and inhibitory mechanisms of the human presynaptic high-affinity choline transporter CHT1. Nature Structural & Molecular Biology, 31(2), 316-325.
  • Apparsundaram, S., et al. (2017). Discovery of Compounds that Positively Modulate the High Affinity Choline Transporter. Frontiers in Molecular Neuroscience, 10, 58.
  • Schueler, F. W. (1960). The pharmacology of the hemicholiniums.
  • Bertron, J. L., et al. (2016). Optimization of the Choline Transporter (CHT) Inhibitor ML352: Development of VU6001221, an Improved in vivo Tool Compound. Request PDF. Retrieved from [Link]

  • Raucamp, J. C., et al. (2012). Nonoisotopic Assay for the Presynaptic Choline Transporter Reveals Capacity for Allosteric Modulation of Choline Uptake. ACS Publications. Retrieved from [Link]

  • Wikipedia. (n.d.). Hemicholinium-3. Retrieved from [Link]

  • Martinez-Perez, J. A., et al. (2024). Discovery of a Highly Potent and Selective Small-Molecule Inhibitor of In Vivo Anaerobic Choline Metabolism by Human Gut Bacteria. Journal of Medicinal Chemistry.
  • Brezenoff, H. E., & Giuliano, R. (1982). Cardiovascular control by cholinergic mechanisms in the central nervous system. Annual Review of Pharmacology and Toxicology, 22, 341-381.
  • Fossier, P., et al. (1987). Hemicholinium-3 facilitates the release of acetylcholine by acting on presynaptic nicotinic receptors at a central synapse in Aplysia. Brain Research, 435(1-2), 63-70.

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Comparative

Head-to-head comparison of different synthesis routes for 4-bromo-3-ethoxy-N-(1-methyl-4-piperidinyl)benzamide

A Head-to-Head Comparison of Synthesis Routes for 4-bromo-3-ethoxy-N-(1-methyl-4-piperidinyl)benzamide This guide provides an in-depth, comparative analysis of the primary synthetic strategies for preparing 4-bromo-3-eth...

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Author: BenchChem Technical Support Team. Date: April 2026

A Head-to-Head Comparison of Synthesis Routes for 4-bromo-3-ethoxy-N-(1-methyl-4-piperidinyl)benzamide

This guide provides an in-depth, comparative analysis of the primary synthetic strategies for preparing 4-bromo-3-ethoxy-N-(1-methyl-4-piperidinyl)benzamide, a key intermediate in pharmaceutical research and development. We will dissect two common and viable routes: the Acid Chloride Pathway and the Direct Amide Coupling Pathway . The discussion emphasizes the underlying chemical principles, practical considerations for experimental execution, and a data-driven comparison to guide researchers in selecting the optimal method for their specific needs, whether for small-scale discovery or large-scale production.

Introduction to the Target Molecule

4-bromo-3-ethoxy-N-(1-methyl-4-piperidinyl)benzamide is a substituted benzamide featuring a complex architecture that makes it a valuable scaffold in medicinal chemistry. The selection of an efficient, scalable, and cost-effective synthesis is paramount for advancing drug development programs. The core of its synthesis involves the formation of a robust amide bond between two key precursors: 4-bromo-3-ethoxybenzoic acid (the acid component) and 4-amino-1-methylpiperidine (the amine component).

The choice of synthetic route hinges on the method used to activate the carboxylic acid for its reaction with the amine. This guide will compare the classic, cost-effective acid chloride method with the milder, more versatile direct coupling approach.

General Synthetic Disconnection

The logical point for disconnection of the target molecule is the amide bond, yielding the two primary building blocks.

G TM Target Molecule 4-bromo-3-ethoxy-N- (1-methyl-4-piperidinyl)benzamide Disconnection Amide Bond Disconnection TM->Disconnection Retrosynthesis Acid Acid Precursor 4-bromo-3-ethoxybenzoic acid Disconnection->Acid Amine Amine Precursor 4-amino-1-methylpiperidine Disconnection->Amine

Caption: Retrosynthetic analysis of the target molecule.

The synthesis of the amine precursor, 4-amino-1-methylpiperidine, is well-established and it is often commercially available, so this guide will focus on the preparation of the acid precursor and the subsequent coupling reaction.

Precursor Synthesis: 4-bromo-3-ethoxybenzoic acid

The synthesis of this crucial intermediate is a multi-step process that requires careful control of regiochemistry. A common and effective route begins with a commercially available precursor, such as 4-hydroxybenzoic acid.

Experimental Protocol: Synthesis of 4-bromo-3-ethoxybenzoic acid

  • Ethoxy-group Installation (Williamson Ether Synthesis): 4-hydroxybenzoic acid is treated with a suitable ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent (e.g., DMF or acetone). The reaction is typically heated to drive it to completion, yielding 4-ethoxybenzoic acid.

  • Regioselective Bromination: The resulting 4-ethoxybenzoic acid is then brominated. The ethoxy group is an ortho-, para-directing activator. Since the para position is blocked, bromination will occur at one of the ortho positions. The reaction is typically carried out using bromine (Br₂) in a solvent like glacial acetic acid, often with a Lewis acid catalyst such as ferric chloride (FeCl₃) to enhance the electrophilicity of the bromine.[1] This step yields the desired 4-bromo-3-ethoxybenzoic acid.

Route 1: The Acid Chloride Pathway

This classic method involves activating the carboxylic acid by converting it to a highly reactive acyl chloride intermediate. This pathway is often favored in process chemistry for its use of inexpensive reagents and typically high conversion rates.

Workflow for the Acid Chloride Pathway

Caption: Workflow for the Acid Chloride Pathway.

Expertise & Causality: The "Why" Behind the Protocol

The conversion of the carboxylic acid to the acyl chloride dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the amine.

  • Choice of Chlorinating Agent: Thionyl chloride (SOCl₂) is widely used due to its cost-effectiveness. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies workup as they can be easily removed.[2] Oxalyl chloride is a milder alternative that can be used for more sensitive substrates, and its reaction is often catalyzed by a drop of DMF.[3]

  • Role of the Base: In the second step, a non-nucleophilic base like triethylamine (Et₃N) or pyridine is crucial. It serves as a scavenger for the HCl generated during the reaction, preventing the protonation of the valuable amine nucleophile and driving the reaction to completion.

Experimental Protocol: Acid Chloride Method
  • Acid Chloride Formation: To a solution of 4-bromo-3-ethoxybenzoic acid (1.0 eq) in an anhydrous solvent like dichloromethane (DCM), add a catalytic amount of N,N-dimethylformamide (DMF). Cool the mixture to 0°C and add thionyl chloride (1.2-1.5 eq) dropwise.[2] Allow the reaction to warm to room temperature and stir for 2-4 hours or until gas evolution ceases. The solvent and excess thionyl chloride are then removed under reduced pressure to yield the crude 4-bromo-3-ethoxybenzoyl chloride.

  • Amide Coupling: Dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0°C. In a separate flask, dissolve 4-amino-1-methylpiperidine (1.0 eq) and triethylamine (1.1-1.5 eq) in anhydrous DCM. Add the amine solution dropwise to the acid chloride solution. Stir the reaction at room temperature overnight.

  • Workup and Purification: Upon completion, the reaction mixture is typically washed sequentially with dilute aqueous acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with aqueous sodium bicarbonate to remove any unreacted acid, and finally with brine. The organic layer is dried over sodium sulfate, filtered, and concentrated. The resulting crude product is then purified, usually by column chromatography or recrystallization.[4]

Route 2: The Direct Amide Coupling Pathway

This route avoids the harsh conditions and reactive intermediates of the acid chloride method by using specialized coupling reagents to facilitate amide bond formation directly from the carboxylic acid and amine. This approach is a cornerstone of modern organic synthesis, particularly in medicinal chemistry, due to its mild conditions and broad substrate scope.[5]

Workflow for the Direct Coupling Pathway

Caption: Workflow for the Direct Amide Coupling Pathway.

Expertise & Causality: The "Why" Behind the Protocol

Coupling reagents work by converting the carboxylic acid's hydroxyl group into a better leaving group, forming a highly reactive activated ester or similar intermediate in situ.

  • Choice of Coupling Reagent:

    • Carbodiimides (EDC, DCC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a popular choice because its urea byproduct is water-soluble, making purification straightforward via aqueous workup.[6][7] N,N'-Dicyclohexylcarbodiimide (DCC) is also effective, but its dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents and must be removed by filtration.[8]

    • Uronium/Aminium Reagents (HATU, HBTU): Reagents like HATU are highly efficient and known for fast reaction times and suppression of side reactions, particularly racemization in chiral substrates. They are more expensive, making them better suited for small-scale or challenging syntheses.[7]

  • Role of Additives: Additives like 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP) are often included. HOBt reacts with the activated acid to form an active ester intermediate, which reduces the risk of side reactions and racemization.[7] DMAP is a highly effective acylation catalyst.

Experimental Protocol: EDC/DMAP Coupling
  • Reaction Setup: To a stirred solution of 4-bromo-3-ethoxybenzoic acid (1.0 eq), 4-amino-1-methylpiperidine (1.0 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM, add EDC hydrochloride (1.2 eq) in one portion at room temperature.[9]

  • Reaction Execution: Stir the mixture at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Dilute the reaction mixture with DCM and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the final product.

Head-to-Head Comparison
FeatureRoute 1: Acid Chloride PathwayRoute 2: Direct Coupling Pathway
Reagent Cost Low (SOCl₂, Et₃N are inexpensive)Moderate to High (EDC is affordable; HATU is expensive)
Reaction Conditions Harsher (requires anhydrous conditions, generates HCl)Milder (generally neutral pH, room temperature)
Scalability Excellent; preferred for large-scale industrial synthesis.Good; can be scaled, but reagent cost may be a factor.
Safety & Handling Requires careful handling of corrosive SOCl₂ and HCl gas.Generally safer; coupling reagents are solids and less hazardous.
Workup/Purification Can be more complex due to aqueous washes to remove salts.Often simpler; water-soluble byproducts (with EDC) are easily removed.
Substrate Scope Less suitable for molecules with acid-sensitive functional groups.Very broad; compatible with a wide range of functional groups.
Waste Generation Generates stoichiometric amounts of salt waste (e.g., triethylammonium chloride).Generates urea byproducts (can be water-soluble or require filtration).
Typical Yield Good to ExcellentGood to Excellent
Senior Application Scientist's Recommendation

The optimal synthesis route is dictated by the specific goals of the research or production campaign.

  • For Large-Scale Manufacturing and Process Chemistry: Route 1 (Acid Chloride) is the clear choice. Its economic advantages, stemming from the low cost of reagents, and its proven scalability make it ideal for producing kilogram quantities of the target molecule. The challenges associated with handling corrosive materials are readily managed in a controlled industrial setting.

  • For Medicinal Chemistry and Small-Scale Synthesis: Route 2 (Direct Coupling) is highly recommended. Its mild reaction conditions, broad functional group tolerance, and straightforward workup (especially with EDC) are perfectly suited for the rapid synthesis of analogs and the preparation of material for initial biological screening. The higher cost of coupling reagents is justified by the speed, reliability, and versatility required in a discovery setting.

By carefully considering these factors, researchers can select the synthetic strategy that best aligns with their objectives, ensuring an efficient and successful path to obtaining 4-bromo-3-ethoxy-N-(1-methyl-4-piperidinyl)benzamide.

References
  • Google Patents. (2013). CN103193633A - Preparation and application of 3-bromo-4-ethoxybenzoic acid.
  • Quora. (2022). What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene?. Retrieved from [Link]

  • Biofilm Inhibitor Synthesis. (n.d.). Amide Coupling. Retrieved from [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2018). Organic & Medicinal Chemistry International Journal, 8(10), 273-280. Retrieved from [Link]

  • The Royal Society of Chemistry. (2016). Supporting Information. Retrieved from [Link]

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  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2022). Molecules, 27(18), 6049. Retrieved from [Link]

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Validation

A Comparative Guide to the Therapeutic Potential of Substituted N-(1-methyl-4-piperidinyl)benzamides in Oncology

For Researchers, Scientists, and Drug Development Professionals The N-(1-methyl-4-piperidinyl)benzamide scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse array of compounds w...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The N-(1-methyl-4-piperidinyl)benzamide scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse array of compounds with significant therapeutic potential across various disease areas. In the realm of oncology, this versatile chemical framework has been ingeniously modified to yield derivatives that combat cancer through distinct and targeted mechanisms. This guide provides a comparative analysis of these derivatives, focusing on three prominent anticancer strategies: the activation of Hypoxia-Inducible Factor-1α (HIF-1α), the induction of cell cycle arrest, and the antagonism of the Smoothened (Smo) receptor in the Hedgehog signaling pathway. We will objectively compare the performance of representative compounds with current standards of care, supported by experimental data and detailed protocols to empower further research and development.

The N-(1-methyl-4-piperidinyl)benzamide Core: A Launchpad for Anticancer Innovation

The inherent drug-like properties of the piperidine ring, combined with the synthetically tractable nature of the benzamide linkage, make the N-(1-methyl-4-piperidinyl)benzamide core an ideal starting point for creating libraries of bioactive molecules. The ability to readily modify both the benzamide and the piperidine moieties allows for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic profiles. This has led to the discovery of compounds that can selectively interfere with cancer-promoting pathways that are often dysregulated in various malignancies, including hepatocellular carcinoma, breast cancer, and others.

A Multi-Pronged Attack on Cancer: Comparing Mechanistic Classes

We will now delve into the three distinct mechanisms of action through which N-(1-methyl-4-piperidinyl)benzamide derivatives exert their anticancer effects. For each class, we will discuss the underlying biology, present key compounds and their in vitro efficacy, and compare their performance against established anticancer agents.

Mechanism 1: Activation of the HIF-1α Pathway

The Hypoxia-Inducible Factor-1 (HIF-1) is a master transcriptional regulator that plays a crucial role in the cellular response to low oxygen levels (hypoxia), a common feature of the tumor microenvironment. The alpha subunit of HIF-1 (HIF-1α) is tightly regulated and rapidly degraded under normal oxygen conditions. However, in hypoxic tumor cells, HIF-1α is stabilized and promotes the transcription of genes involved in angiogenesis, metabolism, and cell survival, which can paradoxically also be exploited for therapeutic intervention. Certain N-(piperidin-4-yl)benzamide derivatives have been shown to activate the HIF-1α pathway, leading to the expression of downstream targets like the cyclin-dependent kinase inhibitor p21, which can induce apoptosis in tumor cells.[1]

Key Compounds and Comparative Efficacy

A series of novel N-(piperidin-4-yl)benzamide derivatives have been synthesized and shown to possess significant inhibitory bioactivity in the HepG2 human hepatocellular carcinoma cell line through the activation of the HIF-1α pathway.[1]

Compound IDStructureTarget Cell LineIC50 (µM)[1]
10b 4-amino-N-(1-(4-phenoxybenzyl)piperidin-4-yl)-5-chloro-2-methoxybenzamideHepG20.12
10j 4-amino-N-(1-(4-(4-fluorophenoxy)benzyl)piperidin-4-yl)piperidin-4-yl)-5-chloro-2-methoxybenzamideHepG20.13
Sorafenib -HepG2~5-10
Lenvatinib -HepG2~4-6

Note: IC50 values for Sorafenib and Lenvatinib can vary depending on the specific assay conditions and are provided as a general range for comparison.

As the data indicates, compounds 10b and 10j exhibit potent sub-micromolar activity against HepG2 cells, demonstrating significantly higher potency in this specific cell line compared to the standard-of-care multi-kinase inhibitors Sorafenib and Lenvatinib. This highlights the potential of HIF-1α activation as a highly effective, alternative therapeutic strategy.

Signaling Pathway

The activation of HIF-1α by these benzamide derivatives leads to a signaling cascade that culminates in apoptosis of the cancer cell.

HIF1a_Pathway Benzamide N-(piperidin-4-yl)benzamide Derivative (e.g., 10b, 10j) HIF1a HIF-1α Stabilization and Nuclear Translocation Benzamide->HIF1a HRE Binding to Hypoxia Response Elements (HREs) HIF1a->HRE p21 Increased p21 Gene Transcription HRE->p21 Caspase3 Upregulation of Cleaved Caspase-3 p21->Caspase3 Apoptosis Tumor Cell Apoptosis Caspase3->Apoptosis

Caption: HIF-1α activation pathway by benzamide derivatives.

Mechanism 2: Induction of Cell Cycle Arrest

The cell cycle is a tightly regulated process that governs cell proliferation. Cancer cells are characterized by their ability to bypass normal cell cycle checkpoints, leading to uncontrolled division. A key strategy in cancer therapy is to re-establish these checkpoints, often by targeting the machinery that drives cell cycle progression, such as cyclin-dependent kinases (CDKs). Certain N-(piperidin-4-yl)benzamide derivatives have been identified as potent inhibitors of cancer cell growth through the induction of cell cycle arrest, often mediated by the p53/p21-dependent pathway.[2]

Key Compounds and Comparative Efficacy

One notable derivative, compound 47 , has demonstrated exceptional potency against the HepG2 cell line.

Compound IDStructureTarget Cell LineIC50 (µM)[2]
Compound 47 N-(1-(2,6-difluorobenzyl)piperidin-4-yl)-4-phenoxybenzamideHepG20.25
Sorafenib -HepG2~5-10
Lenvatinib -HepG2~4-6

Compound 47 's sub-micromolar IC50 value against HepG2 cells is again noteworthy, indicating a high degree of potency that surpasses that of the standard multi-kinase inhibitors in this in vitro model. This compound was shown to inhibit the expression of cyclin B1 and phosphorylated retinoblastoma protein (p-Rb) while enhancing the expression of p21 and p53, leading to cell cycle arrest.[2]

Signaling Pathway

The induction of the p53/p21 pathway by these benzamide derivatives results in a halt in the cell cycle, preventing further proliferation of cancer cells.

CellCycle_Pathway Benzamide N-(piperidin-4-yl)benzamide Derivative (e.g., Compound 47) p53 Increased p53 Expression Benzamide->p53 p21 Increased p21 Expression p53->p21 CDK_CyclinB1 Inhibition of Cyclin B1/CDK1 Complex p21->CDK_CyclinB1 pRb Decreased p-Rb (Phosphorylated Rb) CDK_CyclinB1->pRb inhibition of phosphorylation CellCycleArrest Cell Cycle Arrest (G2/M Phase) pRb->CellCycleArrest leads to

Caption: Cell cycle arrest pathway induced by benzamide derivatives.

Mechanism 3: Antagonism of the Smoothened (Smo) Receptor

The Hedgehog (Hh) signaling pathway is essential during embryonic development but is largely quiescent in adults. Its aberrant reactivation is a known driver in several cancers, including basal cell carcinoma and medulloblastoma. The Smoothened (Smo) receptor is a key transducer of the Hh signal. Inhibition of Smo has become a validated therapeutic strategy. Several benzamide derivatives bearing a piperidine group have been identified as inhibitors of the Hh signaling pathway, acting as Smo antagonists.[3]

Key Compounds and Comparative Efficacy

While direct IC50 values for cell cytotoxicity are not always reported in initial Hh pathway inhibition screens, the activity is often measured by the inhibition of a downstream reporter gene (e.g., Gli-luciferase). Compound 5q from a synthesized series of benzamides showed promising inhibition of the Hh pathway.[3]

Compound IDStructureAssayActivity[3]
5q N-(3-(4-(4-methylpiperazine-1-carbonyl)piperidin-1-yl)phenyl)-[1,1'-biphenyl]-4-carboxamideGli-luciferase reporter assayPromising inhibition
Vismodegib -Gli-luciferase reporter assayPotent inhibition (nM range)

While a direct IC50 comparison is not available from the initial study, the identification of benzamide derivatives like 5q as Smo antagonists places them in a class of targeted therapies with clinically approved agents like Vismodegib. Further optimization of this scaffold could lead to compounds with comparable or superior potency and improved pharmacological profiles.

Signaling Pathway

By blocking the Smo receptor, these benzamide derivatives can shut down the oncogenic Hh signaling cascade.

Smo_Pathway Hh_ligand Hedgehog Ligand (e.g., Shh) PTCH1 Patched-1 (PTCH1) Receptor Hh_ligand->PTCH1 binds and inhibits Smo Smoothened (Smo) Receptor PTCH1->Smo inhibits SUFU_Gli SUFU-Gli Complex (Inactive) Smo->SUFU_Gli activates a cascade that disrupts Gli Active Gli Transcription Factors SUFU_Gli->Gli releases TargetGenes Target Gene Expression (e.g., GLI1, PTCH1) Gli->TargetGenes translocates to nucleus and activates Proliferation Tumor Cell Proliferation and Survival TargetGenes->Proliferation Benzamide Benzamide-piperidine Smo Antagonist (e.g., 5q) Benzamide->Smo inhibits

Caption: Hedgehog signaling pathway and inhibition by Smo antagonists.

Experimental Protocols for In Vitro Evaluation

To facilitate further research and standardized comparison, we provide detailed protocols for key in vitro assays used to characterize the anticancer potential of these compounds.

Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Materials:

  • 96-well cell culture plates

  • Cancer cell lines (e.g., HepG2, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plates for the desired treatment period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals. Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

MTT_Workflow cluster_day1 Day 1 cluster_day2 Day 2 cluster_day4_5 Day 4/5 Seed_Cells 1. Seed Cells (96-well plate) Incubate_24h 2. Incubate (24h) Seed_Cells->Incubate_24h Treat_Cells 3. Treat with Compounds Incubate_24h->Treat_Cells Incubate_48_72h 4. Incubate (48-72h) Treat_Cells->Incubate_48_72h Add_MTT 5. Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h 6. Incubate (3-4h) Add_MTT->Incubate_4h Solubilize 7. Solubilize Formazan (DMSO) Incubate_4h->Solubilize Read_Absorbance 8. Read Absorbance (570 nm) Solubilize->Read_Absorbance

Caption: Experimental workflow for the MTT cell viability assay.

Protocol 2: Western Blotting for Key Protein Markers

Western blotting is used to detect and quantify the expression levels of specific proteins, providing mechanistic insights into the action of the test compounds.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-HIF-1α, anti-p53, anti-p21, anti-cyclin B1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system (e.g., CCD camera or film)

Procedure:

  • Sample Preparation: Treat cells with the test compounds at the desired concentrations and time points. Lyse the cells in ice-cold lysis buffer. Determine the protein concentration of the lysates.

  • Gel Electrophoresis: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel. Run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Treated cells

  • PBS (Phosphate-Buffered Saline)

  • 70% ethanol (ice-cold)

  • RNase A solution

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the treated and control cells by trypsinization. Centrifuge to pellet the cells and wash with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix the cells for at least 30 minutes (or overnight) at 4°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cells with PBS. Resuspend the cells in a staining solution containing RNase A and Propidium Iodide.

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

  • Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in each phase of the cell cycle.

Conclusion and Future Directions

The N-(1-methyl-4-piperidinyl)benzamide scaffold and its derivatives represent a highly promising and versatile class of compounds for anticancer drug discovery. Their ability to target diverse and critical cancer-promoting pathways, including HIF-1α activation, cell cycle regulation, and Hedgehog signaling, underscores their therapeutic potential. The remarkable in vitro potency of some of these derivatives, which in certain cases exceeds that of current standard-of-care drugs, provides a strong rationale for their continued development.

Future research should focus on in vivo efficacy studies in relevant animal models to validate the promising in vitro findings. Further optimization of the structure-activity relationships for each mechanistic class will be crucial for improving potency, selectivity, and pharmacokinetic properties. Additionally, exploring the potential for combination therapies, where these targeted agents are used alongside conventional chemotherapy or other targeted drugs, could lead to synergistic effects and overcome drug resistance. The detailed experimental protocols provided in this guide are intended to support these efforts and facilitate the standardized evaluation of this exciting class of anticancer compounds.

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Precursor scoring Relevance Heuristic
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Benzamide, 4-bromo-3-ethoxy-N-(1-methyl-4-piperidinyl)-
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